molecular formula C18H11Cl2F4N3O2 B15615709 Succinate dehydrogenase-IN-2

Succinate dehydrogenase-IN-2

货号: B15615709
分子量: 448.2 g/mol
InChI 键: KTRRAAYMUZNDCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Succinate dehydrogenase-IN-2 is a useful research compound. Its molecular formula is C18H11Cl2F4N3O2 and its molecular weight is 448.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H11Cl2F4N3O2

分子量

448.2 g/mol

IUPAC 名称

2-(3,5-dichlorophenoxy)-N-[4-fluoro-1-methyl-3-(trifluoromethyl)pyrazol-5-yl]benzamide

InChI

InChI=1S/C18H11Cl2F4N3O2/c1-27-16(14(21)15(26-27)18(22,23)24)25-17(28)12-4-2-3-5-13(12)29-11-7-9(19)6-10(20)8-11/h2-8H,1H3,(H,25,28)

InChI 键

KTRRAAYMUZNDCD-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Succinate Dehydrogenase Inhibitor Atpenin A5: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its unique dual role makes it a compelling target for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth examination of the mechanism of action of Atpenin A5, a potent and highly specific inhibitor of SDH. Atpenin A5 serves as a valuable chemical tool for elucidating the physiological and pathological roles of SDH. This document details its inhibitory kinetics, the experimental protocols for its characterization, and its downstream cellular effects.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is an enzyme complex embedded in the inner mitochondrial membrane.[1] It is unique as it is the only enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[1] SDH is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2] The catalytic core consists of the flavoprotein subunit (SDHA), where succinate is oxidized to fumarate, and the iron-sulfur subunit (SDHB), which facilitates electron transfer.[2][3] The SDHC and SDHD subunits anchor the complex to the inner mitochondrial membrane and are involved in transferring electrons to the ubiquinone (Q) pool.[2]

Atpenin A5: A Potent and Specific SDH Inhibitor

Atpenin A5 is a natural product that exhibits highly potent and specific inhibition of mitochondrial complex II.[4][5] Its specificity makes it an ideal tool for studying the functions of SDH without the confounding off-target effects often seen with other less specific inhibitors.[4]

Mechanism of Inhibition

Atpenin A5 inhibits SDH by blocking the electron transfer from the iron-sulfur clusters to ubiquinone.[4] It achieves this by binding to the ubiquinone-binding site (Q-site) of the complex.[4][6] Crystallographic studies have revealed that a carbonyl or hydroxyl oxygen of the inhibitor forms hydrogen bonds with Tyr58 of subunit SDHD and Trp173 of subunit SDHB.[6] The long hydrophobic side chain of Atpenin A5 protrudes from the binding cleft into the lipid region of the inner mitochondrial membrane.[6] Kinetic analyses have shown that Atpenin A5 exhibits a mixed type of inhibition with respect to the ubiquinone analogue, UQ2.[4] This suggests that Atpenin A5 binds to a region that partially overlaps with the physiological ubiquinone-binding site.[4]

Quantitative Inhibitory Activity

The potency of Atpenin A5 and its analogs against SDH has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the inhibitory potential.

CompoundTargetIC50 (nM)Ki (nM)Source
Atpenin A5 Bovine Heart Mitochondria SQR~103.6[4][7]
Bovine Heart Mitochondria SDH5.5-[4]
Mammalian Mitochondria3.7-
Nematode Mitochondria12-
Submitochondrial Particles (SMPs)8.3-[1][8]
Isolated Mitochondria9.3-[1][8]
Cardiomyocytes8.5-[1][8]
Atpenin A4 Bovine Heart Mitochondria SDH9.28.8[4]
Harzianopyridone Bovine Heart Mitochondria SDH8085[4]

Experimental Protocols

The characterization of Atpenin A5's inhibitory activity relies on specific biochemical assays. The following are detailed protocols for measuring SDH and Succinate-Coenzyme Q Reductase (SQR) activity.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures a partial reaction of Complex II, where electrons are transferred from succinate to a water-soluble electron acceptor, phenazine (B1670421) methosulfate (PMS), which then reduces 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-2H-tetrazolium bromide (MTT).[4]

  • Reagents:

    • Mitochondrial preparation (e.g., isolated from bovine heart)

    • Phosphate (B84403) buffer

    • Succinate

    • Phenazine methosulfate (PMS)

    • 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-2H-tetrazolium bromide (MTT)

    • Atpenin A5 or other inhibitors

  • Procedure:

    • Prepare a reaction mixture containing the mitochondrial preparation in phosphate buffer.

    • Add varying concentrations of Atpenin A5 to the reaction mixture and incubate.

    • Initiate the reaction by adding succinate.

    • Add PMS and MTT.

    • Monitor the reduction of MTT by measuring the increase in absorbance at 570 nm.

    • The rate of MTT reduction is proportional to the SDH activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Succinate-Coenzyme Q Reductase (SQR) Activity Assay

This assay measures the full enzymatic activity of Complex II, from succinate to a ubiquinone analog (e.g., UQ2), coupled to the reduction of 2,6-dichlorophenolindophenol (DCIP).[4]

  • Reagents:

    • Mitochondrial preparation

    • Phosphate buffer

    • Succinate

    • Ubiquinone analog (e.g., UQ2)

    • 2,6-dichlorophenolindophenol (DCIP)

    • Atpenin A5 or other inhibitors

  • Procedure:

    • Prepare a reaction mixture containing the mitochondrial preparation in phosphate buffer.

    • Add varying concentrations of Atpenin A5.

    • Add the ubiquinone analog and DCIP.

    • Initiate the reaction by the addition of succinate.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

    • The rate of DCIP reduction is proportional to the SQR activity.

    • For kinetic analysis (e.g., determining the type of inhibition), the assay is performed with varying concentrations of both the inhibitor and the ubiquinone analog.

Signaling Pathways and Cellular Effects

The inhibition of SDH by Atpenin A5 has significant downstream cellular consequences.

Reactive Oxygen Species (ROS) Production

While the electron transport chain is a major source of cellular ROS, the precise role of Complex II in ROS production is complex. Inhibition of the Q-site of Complex II by compounds like Atpenin A5 can lead to the generation of ROS.[9] This is thought to occur via reverse electron transport to Complex I or directly at the flavin site of SDHA.

Activation of Mitochondrial ATP-sensitive Potassium (mKATP) Channels

Interestingly, Atpenin A5 has been shown to be a potent activator of mitochondrial ATP-sensitive potassium (mKATP) channels.[10][11] This activation occurs at concentrations of Atpenin A5 that do not significantly inhibit the bulk enzymatic activity of Complex II, suggesting an interaction with a subpopulation of Complex II molecules is sufficient for this effect.[11] The activation of mKATP channels is a key mechanism in cardioprotection against ischemia-reperfusion injury.[10][12]

Visualizations

Succinate Dehydrogenase (Complex II) Reaction and Inhibition

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate UQ Ubiquinone (Q) UQ->SDH Reduction UQH2 Ubiquinol (QH2) SDH->Fumarate SDH->UQH2 AtpeninA5 Atpenin A5 AtpeninA5->SDH Inhibition at Q-site

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Atpenin A5.

Experimental Workflow for SDH Activity Assay

SDH_Assay_Workflow A 1. Prepare Reaction Mix (Mitochondria + Buffer) B 2. Add Atpenin A5 (Varying Concentrations) A->B C 3. Initiate Reaction (Add Succinate) B->C D 4. Add Colorimetric Reagents (PMS + MTT) C->D E 5. Monitor Absorbance at 570 nm (MTT Reduction) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for determining SDH inhibitory activity.

Downstream Effects of SDH Inhibition by Atpenin A5

Downstream_Effects AtpeninA5 Atpenin A5 SDH Succinate Dehydrogenase (Complex II) AtpeninA5->SDH Inhibition ROS Increased ROS Production SDH->ROS mKATP mKATP Channel Activation SDH->mKATP Allosteric Interaction Cardioprotection Cardioprotection mKATP->Cardioprotection

Caption: Cellular consequences of Atpenin A5-mediated SDH inhibition.

References

Succinate Dehydrogenase-IN-2: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role makes it a compelling target for the development of fungicides and potential therapeutics. This document provides a comprehensive technical overview of a novel succinate dehydrogenase inhibitor, designated as Succinate dehydrogenase-IN-2 (SDH-IN-2), also identified as compound 13 in its primary research. We will delve into its discovery, a detailed synthesis protocol, its biological activity, and the key experimental procedures used for its evaluation.

Introduction to this compound

This compound is a novel N-phenylpropiolamide derivative identified as a potent inhibitor of succinate dehydrogenase. Its discovery was based on the structural features of known SDH inhibitors and the principles of targeted covalent inhibitors, incorporating a Michael acceptor moiety. This compound exhibits broad-spectrum antifungal activity against a range of phytopathogenic fungi.

Chemical Structure:

  • Systematic Name: N-(4-Trifluoromethylphenyl)propiolamide

  • Compound ID: SDH-IN-2 (also known as Compound 13)

  • CAS No.: Not available in the provided search results.

  • Molecular Formula: C₁₀H₆F₃NO

  • Molecular Weight: 213.16 g/mol

Discovery and Rationale

The design of this compound was predicated on a rational drug design strategy. The core scaffold, N-phenylpropiolamide, was conceived by analyzing the structural features of existing succinate dehydrogenase inhibitors (SDHIs). The incorporation of a propiolamide (B17871) group, which can act as a Michael acceptor, was intended to facilitate strong binding to the target enzyme, potentially through covalent interaction. The trifluoromethylphenyl moiety was selected to explore the structure-activity relationship (SAR) concerning the substitution pattern on the phenyl ring, a common feature in many commercial fungicides.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of a commercially available aniline (B41778) with propioloyl chloride.

Materials and Reagents
Synthesis Protocol

A solution of 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath. To this stirred solution, propioloyl chloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed sequentially with water and saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure N-(4-trifluoromethylphenyl)propiolamide (this compound).

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesEC₅₀ (μg/mL)
Sclerotinia sclerotiorum3.82
Valsa mali4.15
Gibberella zeae5.21
Rhizoctonia solani4.53
Botrytis cinerea9.81
Physalospora piricola4.33
Fusarium oxysporum f. sp. niveum3.56

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro SDH Enzyme Inhibition by this compound
Enzyme SourceIC₅₀ (μg/mL)
Rhizoctonia solani SDH0.55

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
  • Preparation of Media: Potato dextrose agar (B569324) (PDA) is prepared and autoclaved. After cooling to approximately 50-60 °C, the test compound, dissolved in a minimal amount of DMSO, is added to the molten agar to achieve the desired final concentrations. The final concentration of DMSO in the medium should be kept below 1% (v/v) to avoid solvent effects.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plates containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: The EC₅₀ values are calculated by probit analysis of the inhibition data.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[1]

  • Preparation of Mitochondrial Fraction: Mitochondria are isolated from the target organism (e.g., fungal mycelia or rat liver) by differential centrifugation. The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture: The reaction is carried out in a cuvette containing a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4), succinate as the substrate, and potassium cyanide (KCN) to inhibit complex IV.

  • Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction and DCPIP. The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is monitored over time using a spectrophotometer.

  • Calculation of SDH Activity: The rate of DCPIP reduction is calculated from the linear portion of the absorbance versus time plot. The specific activity of SDH is expressed as nmol of DCPIP reduced per minute per mg of mitochondrial protein.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SDH Inhibition

Inhibition of succinate dehydrogenase leads to the accumulation of its substrate, succinate. Elevated succinate levels have profound effects on cellular signaling, primarily by acting as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This leads to a "pseudohypoxic" state.

SDH_Inhibition_Pathway SDH_IN_2 Succinate dehydrogenase-IN-2 SDH Succinate Dehydrogenase (Complex II) SDH_IN_2->SDH Inhibition Succinate_Oxidation Succinate -> Fumarate Succinate_Accumulation Succinate Accumulation SDH->Succinate_Accumulation Leads to Succinate_Oxidation->SDH Catalysis PHD Prolyl Hydroxylases (PHDs) Succinate_Accumulation->PHD Inhibition Histone_Demethylases Histone Demethylases (e.g., JmjC domain-containing) Succinate_Accumulation->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes Succinate_Accumulation->TET_Enzymes Inhibition HIF1a_Degradation HIF-1α Degradation PHD->HIF1a_Degradation Promotes HIF1a_Stabilization HIF-1α Stabilization PHD->HIF1a_Stabilization Prevents Gene_Expression Altered Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a_Stabilization->Gene_Expression Induces Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) Histone_Demethylases->Epigenetic_Changes Leads to TET_Enzymes->Epigenetic_Changes Leads to

Caption: Signaling pathway initiated by the inhibition of Succinate Dehydrogenase.

Experimental Workflow for SDH Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel succinate dehydrogenase inhibitor.

SDH_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo & Safety Evaluation Rational_Design Rational Design & Virtual Screening Synthesis Chemical Synthesis Rational_Design->Synthesis Initial_Screening Initial Antifungal Screening Synthesis->Initial_Screening EC50 EC₅₀ Determination (Broad Spectrum) Initial_Screening->EC50 SDH_Assay SDH Enzyme Inhibition Assay (IC₅₀) EC50->SDH_Assay SAR Structure-Activity Relationship (SAR) SDH_Assay->SAR SAR->Rational_Design In_Vivo_Efficacy In Vivo Efficacy (e.g., Plant infection model) SAR->In_Vivo_Efficacy Toxicity Phytotoxicity & Preliminary Safety In_Vivo_Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Synthesis

Caption: Experimental workflow for the evaluation of a novel SDH inhibitor.

Conclusion

This compound represents a promising new scaffold for the development of potent antifungal agents. Its discovery through rational design and its efficacy against a broad range of phytopathogenic fungi highlight the potential of N-phenylpropiolamides as a new class of SDH inhibitors. Further investigation into its mechanism of action, potential for covalent modification of the enzyme, and in vivo performance will be crucial for its future development as a commercial fungicide or as a tool compound for studying the biological roles of succinate dehydrogenase.

References

A Technical Guide to the Target Binding Site of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme in cellular metabolism, linking the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. Its essential role makes it a significant target for the development of fungicides and potential therapeutic agents. This technical guide provides an in-depth overview of the succinate dehydrogenase target binding site, with a focus on the molecular interactions that govern inhibitor binding. While the specific compound "Succinate dehydrogenase-IN-2" does not correspond to a recognized inhibitor in publicly available scientific literature, this document will serve as a comprehensive resource on the binding of well-characterized inhibitors to SDH. We will explore the structural biology of SDH, detail the key amino acid residues involved in inhibitor binding, present quantitative data for known inhibitors, and provide established experimental protocols for assessing inhibitor potency.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.

SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers the resulting electrons through its iron-sulfur clusters to ubiquinone (Coenzyme Q), which is reduced to ubiquinol. This process is a key entry point for electrons into the electron transport chain.

The Succinate Dehydrogenase Inhibitor Binding Sites

Inhibitors of succinate dehydrogenase can be broadly categorized into two main classes based on their binding site:

  • Succinate Binding Site (Q-site) Inhibitors: These are typically competitive inhibitors that mimic the structure of the natural substrate, succinate. They bind to the active site within the SDHA subunit.

  • Ubiquinone Binding Site (Qi-site) Inhibitors: These inhibitors bind to the ubiquinone reduction site, which is a pocket formed by the SDHB, SDHC, and SDHD subunits. They are generally non-competitive with respect to succinate.

The Succinate Binding Site

The succinate binding pocket is located within the SDHA subunit. Crystallographic studies have identified key amino acid residues that are crucial for the binding of succinate and its competitive inhibitors. These residues form a network of hydrogen bonds and electrostatic interactions that stabilize the ligand in the active site.

Key Amino Acid Residues in the Succinate Binding Site:

ResidueRole in Binding
Arg399 Forms a salt bridge with a carboxylate group of the substrate/inhibitor.
His354 Involved in hydrogen bonding with a carboxylate group.
Thr254 Forms a hydrogen bond with a carboxylate group.

Note: Residue numbering may vary slightly between species.

The Ubiquinone Binding Site

The ubiquinone binding site is a hydrophobic pocket located at the interface of the SDHB, SDHC, and SDHD subunits. Inhibitors that target this site prevent the binding of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters.

Quantitative Analysis of SDH Inhibitors

The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are determined through various biochemical assays.

Table 1: IC50 and Ki Values for Selected SDH Inhibitors

InhibitorInhibitor ClassTarget Organism/SystemAssay TypeIC50KiReference
Carboxin Ubiquinone Binding SiteRhizoctonia solaniEnzyme Inhibition0.2 µM-[2]
Fluxapyroxad Ubiquinone Binding SiteZymoseptoria triticiEnzyme Inhibition0.08 µM-[2]
Malonate Succinate Binding SiteBovine Heart MitochondriaEnzyme Inhibition-1.5 mM[3]
Atpenin A5 Ubiquinone Binding SiteBovine Heart MitochondriaEnzyme Inhibition3.6 nM-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SDH inhibitors.

SDH Activity Assay (DCPIP Reduction Assay)

This is a common spectrophotometric assay to measure the activity of SDH. The assay monitors the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (e.g., 1 M)

  • Potassium cyanide (KCN) solution (e.g., 100 mM, to inhibit Complex IV)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM)

  • DCPIP solution (e.g., 5 mM)

  • Isolated mitochondria or purified SDH

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Prepare a reaction mixture in a cuvette containing assay buffer, KCN, and the mitochondrial suspension.

  • Add varying concentrations of the test inhibitor and pre-incubate for a defined period.

  • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Immediately monitor the decrease in absorbance at 600 nm over time.

  • The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency than the IC50 value. It can be determined by performing the SDH activity assay at multiple substrate and inhibitor concentrations and analyzing the data using methods such as a Dixon plot or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition). The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation.[4]

X-ray Crystallography

To elucidate the precise binding mode of an inhibitor, X-ray crystallography of the SDH-inhibitor complex is performed.

General Workflow:

  • Protein Expression and Purification: Express and purify the SDH complex.

  • Crystallization: Co-crystallize the SDH complex with the inhibitor of interest.

  • Data Collection: Collect X-ray diffraction data from the crystals.

  • Structure Determination and Refinement: Solve the three-dimensional structure of the complex to visualize the inhibitor binding site and its interactions with the protein.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SDH Inhibition

Inhibition of SDH leads to the accumulation of succinate, which has been shown to act as an oncometabolite. Succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions. This "pseudo-hypoxic" state can promote tumorigenesis.

SDH_Inhibition_Pathway cluster_hif HIF-1α Regulation SDH_Inhibitor SDH Inhibitor SDH Succinate Dehydrogenase (SDH) SDH_Inhibitor->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes Succinate Succinate Succinate->SDH Substrate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation Catalyzes HIF1a_stabilization HIF-1α Stabilization HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation Leads to Tumorigenesis Tumorigenesis HIF1a_stabilization->Tumorigenesis Promotes

Caption: Signaling pathway illustrating the consequences of SDH inhibition.

Experimental Workflow for SDH Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel SDH inhibitor.

SDH_Inhibitor_Workflow Start Putative SDH Inhibitor Assay SDH Activity Assay (e.g., DCPIP) Start->Assay IC50 Determine IC50 Assay->IC50 Kinetic_Analysis Kinetic Analysis (Vary [S] and [I]) IC50->Kinetic_Analysis Ki Determine Ki and Inhibition Type Kinetic_Analysis->Ki Crystallography X-ray Crystallography (Co-crystallization) Ki->Crystallography Binding_Mode Elucidate Binding Mode Crystallography->Binding_Mode Cellular_Assays Cell-based Assays (e.g., HIF-1α stabilization) Binding_Mode->Cellular_Assays Cellular_Effects Determine Cellular Effects Cellular_Assays->Cellular_Effects End Characterized Inhibitor Cellular_Effects->End

Caption: A typical experimental workflow for characterizing SDH inhibitors.

Conclusion

The inhibition of succinate dehydrogenase is a validated strategy in agrochemicals and holds promise for therapeutic intervention in various diseases, including cancer. A thorough understanding of the inhibitor binding sites, the molecular interactions governing ligand recognition, and the downstream cellular consequences of SDH inhibition is paramount for the rational design of novel, potent, and selective inhibitors. This guide provides a foundational framework for researchers and drug development professionals working on this important molecular target. While the specific entity "this compound" remains unidentified in the current scientific literature, the principles and methodologies outlined herein are universally applicable to the study of any SDH inhibitor.

References

In-Depth Technical Guide to the Inhibitory Constant (Ki) of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public domain data could be retrieved for a specific compound designated "Succinate dehydrogenase-IN-2". This guide therefore provides a comprehensive framework and representative data for the characterization of succinate (B1194679) dehydrogenase (SDH) inhibitors, using "this compound" as a placeholder for a novel investigational compound.

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its inhibition has significant metabolic consequences, making it a key target for fungicides and a potential target for therapeutics in diseases ranging from cancer to ischemia-reperfusion injury. Understanding the potency and mechanism of novel inhibitors, quantified by the inhibitory constant (Ki), is paramount for drug development and research. This technical guide details the experimental protocols required to determine the Ki of SDH inhibitors, presents quantitative data for known inhibitors, and illustrates the key signaling pathways affected by SDH inhibition.

Introduction to Succinate Dehydrogenase (SDH)

SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[1] It is composed of four nuclear-encoded subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[2]

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[1]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone (Coenzyme Q) binding site.[2]

Functionally, SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers the resulting electrons via its FAD and Fe-S clusters to the ubiquinone pool in the ETC.[3]

Quantitative Data: Inhibitory Constants of Known SDH Inhibitors

The inhibitory constant (Ki) is a measure of the intrinsic binding affinity of an inhibitor to an enzyme. It is a more precise metric than the IC50 (half-maximal inhibitory concentration) as it is independent of substrate concentration for competitive inhibitors. There are two primary classes of SDH inhibitors: those that target the succinate-binding site on SDHA (competitive inhibitors) and those that target the ubiquinone-binding site (Qp site) at the interface of SDHB, SDHC, and SDHD.[1]

The following tables summarize the inhibitory potency of several well-characterized SDH inhibitors.

Table 1: Competitive Inhibitors (Succinate-Binding Site)
InhibitorOrganism/SystemKi ValueIC50 ValueReference(s)
MalonateRat Brain Mitochondria0.75 mM (for malate (B86768) transport)-[4]
OxaloacetateGeneralPotent Inhibitor-[1][5]
Dimethyl malonateGeneralCompetitive Inhibitor-[6]

Note: Malonate is the classical example of a competitive inhibitor for SDH, structurally mimicking the substrate, succinate.[7][8]

Table 2: Ubiquinone-Site Inhibitors
InhibitorOrganism/SystemKi ValueIC50 ValueType of InhibitionReference(s)
Atpenin A5Bovine Heart MitochondriaKi: ~2-4 nM, Ki': ~10-12 nM3.6-10 nMMixed[9][10]
CarboxinBovine Heart Mitochondria-1.1 µM-[9]
Thenoyltrifluoroacetone (TTFA)Bovine Heart Mitochondria-5.8 µM-[9]
BoscalidHomo sapiens SDH-4.8 µM-[11]
FluopyramVenturia inaequalis-0.176 µg/mL-[12]
PenthiopyradBotrytis cinerea-EC50: <0.01 to 59.65 µg/mL-[13]
IsoflucypramNeurospora crassa-pI50 = 8.6 (~2.5 nM)-[14]
SDH-IN-1GeneralK_D_ = 22.4 µM0.94 µM-[6]

Experimental Protocols

Determining the Ki value of an SDH inhibitor requires precise measurement of enzyme activity under various substrate and inhibitor concentrations.

Preparation of Mitochondria

Mitochondria are the primary source for SDH activity assays. They can be isolated from tissues (e.g., rat liver, bovine heart) or cultured cells via differential centrifugation.

  • Homogenization: Mince tissue or collect cell pellets and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to disrupt cell membranes while keeping mitochondria intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method like the Bradford or BCA assay.

SDH Activity Assay (DCPIP Reduction Method)

This is a common colorimetric assay where SDH activity is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced).

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: 200 mM Sodium Succinate.

  • Electron Acceptor: 2.5 mM DCPIP.

  • Electron Mediator: 12.5 mM Phenazine methosulfate (PMS).

  • Complex III/IV Inhibitor: 2 mM Potassium Cyanide (KCN) or 2 µg/mL Antimycin A (to prevent electron flow downstream of Complex II).

  • Test Inhibitor: "this compound" at various concentrations.

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add the following to a final volume of 200 µL:

    • Assay Buffer.

    • KCN or Antimycin A.

    • Varying concentrations of Sodium Succinate.

    • Varying concentrations of "this compound" (or vehicle control).

    • Mitochondrial preparation (e.g., 10-20 µg of protein).

  • Pre-incubation: Incubate the mixture for 5-10 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DCPIP and PMS to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The rate of reaction is the change in absorbance per minute (ΔA600/min).

Determination of Ki
  • Calculate Enzyme Velocity: Convert the rate of absorbance change to velocity (e.g., nmol DCPIP reduced/min/mg protein) using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹ at pH 7.4).

  • Generate Michaelis-Menten Plots: Plot enzyme velocity against a range of succinate concentrations in the absence of the inhibitor to determine the Michaelis constant (Km) and maximum velocity (Vmax).

  • Generate Lineweaver-Burk Plots: Create double-reciprocal plots (1/velocity vs. 1/[Substrate]) for the uninhibited reaction and for several fixed concentrations of "this compound".

    • Competitive Inhibition: The lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis).

  • Ki Calculation (Cheng-Prusoff Equation): For a competitive inhibitor, the Ki can be calculated from the IC50 value using the following equation, provided the Km of the substrate is known:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • IC50 is the concentration of inhibitor that produces 50% inhibition at a given substrate concentration.

    • [S] is the concentration of the substrate (succinate).

    • Km is the Michaelis constant for succinate.

Mandatory Visualizations

Signaling Pathway: SDH Inhibition and HIF-1α Stabilization

Inhibition of SDH leads to the accumulation of its substrate, succinate.[5] Succinate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[5] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for ubiquitination and proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

SDH_Inhibition_Pathway cluster_n Nucleus Inhibitor SDH Inhibitor (e.g., Succinate-IN-2) SDH Succinate Dehydrogenase (SDH) Inhibitor->SDH inhibits Fumarate Fumarate SDH->Fumarate oxidizes Succinate Succinate Succinate->SDH PHD Prolyl Hydroxylases (PHDs) Succinate->PHD inhibits HIF1a_OH HIF-1α-OH PHD->HIF1a_OH hydroxylates HIF1a HIF-1α HIF1a->HIF1a_OH HIF1_complex HIF-1α/β Complex (Stabilized) HIF1a->HIF1_complex stabilization VHL VHL-E3 Ligase HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome targets for Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1_complex->Gene_Expression activates Nucleus Nucleus Ki_Determination_Workflow start Start: Novel Compound (Succinate-IN-2) prep Prepare Mitochondrial Fraction start->prep screen Single-Point Inhibition Screen prep->screen ic50 IC50 Determination (Dose-Response Curve) screen->ic50 If Active kinetic Enzyme Kinetic Assays (Vary [S] and [I]) ic50->kinetic plot Generate Lineweaver-Burk Plot kinetic->plot analysis Determine Mechanism (Competitive, etc.) plot->analysis calc_ki Calculate Ki Value analysis->calc_ki end End: Characterized Inhibitor calc_ki->end

References

Determining the Species Specificity of Succinate Dehydrogenase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex that functions in both the citric acid cycle and the electron transport chain.[1][2][3] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] Due to its essential role in cellular energy metabolism, SDH is a key target for the development of various compounds, including fungicides and potential therapeutics.[4][5]

Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds that block the activity of the SDH enzyme.[5][6] A crucial aspect of the development of any new SDHI, such as the hypothetical "Succinate dehydrogenase-IN-2," is the determination of its species specificity. This is particularly important for agricultural applications to ensure high efficacy against target fungal pathogens while minimizing effects on non-target organisms, and for therapeutic applications to maximize efficacy and reduce potential toxicity in humans.[4]

This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the species specificity of a novel succinate dehydrogenase inhibitor.

The Molecular Target: Succinate Dehydrogenase

The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][3]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for succinate.[1][7]

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters that are essential for electron transport.[1][7]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[1][6]

Most commercially available SDHI fungicides, particularly the carboxamides, act by targeting the ubiquinone-binding pocket of the SDH enzyme.[6] This binding event physically obstructs the natural substrate, ubiquinone, from accessing its binding site, thereby inhibiting the electron transport chain and, consequently, mitochondrial respiration.[5]

The Basis of Species Selectivity

The species selectivity of SDHIs is primarily attributed to the variability in the amino acid sequences of the SDH subunits, particularly SDHC and SDHD, which form the ubiquinone-binding site.[6] While the residues crucial for catalysis are highly conserved across species, the surrounding amino acids that contribute to the shape and chemical environment of the binding pocket can vary significantly.[6] These variations can lead to differences in the binding affinity of an inhibitor for the SDH enzyme from different organisms.

Furthermore, mutations in the genes encoding the SDH subunits can confer resistance to SDHIs within a species, a phenomenon extensively studied in fungal pathogens.[5][6][8] These mutations often alter the binding site, reducing the inhibitor's efficacy without completely compromising the enzyme's natural function.

Quantitative Data Presentation

The primary method for quantitatively assessing the species specificity of an SDHI is by determining the half-maximal inhibitory concentration (IC50) against the SDH enzyme or the growth of cells from a panel of different species. The results should be compiled into a clear, structured table for comparative analysis.

Table 1: Hypothetical Comparative IC50 Values for this compound

SpeciesOrganism ExampleSDH Enzyme IC50 (µM)Cell Viability IC50 (µM)
Fungus (Target) Botrytis cinereaData to be generatedData to be generated
Fungus (Target) Zymoseptoria triticiData to be generatedData to be generated
Insect (Non-Target) Apis mellifera (Bee)Data to be generatedData to be generated
Fish (Non-Target) Danio rerio (Zebrafish)Data to be generatedData to be generated
Mammal (Non-Target) Rattus norvegicus (Rat)Data to be generatedData to be generated
Mammal (Human) Homo sapiensData to be generatedData to be generated
Plant (Non-Target) Arabidopsis thalianaData to be generatedData to be generated

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data on species specificity.

In Vitro SDH Activity Inhibition Assay (DCPIP Method)

This colorimetric assay measures SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[9][10]

Objective: To determine the IC50 of "this compound" on purified mitochondria or SDH enzyme preparations from different species.

Materials:

  • Mitochondrial fractions isolated from target and non-target organisms.

  • Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM KCN, 10 mM succinate.

  • DCPIP solution (2.5 mM).

  • Phenazine methosulfate (PMS) solution (12.5 mM, freshly prepared).

  • "this compound" stock solution in DMSO.

  • 96-well microplate reader.

Procedure:

  • Isolate mitochondria from the tissues or cells of the selected species using standard differential centrifugation protocols.

  • Prepare serial dilutions of "this compound" in the assay buffer.

  • In a 96-well plate, add the mitochondrial preparation to each well.

  • Add the different concentrations of "this compound" to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., malonate).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • To initiate the reaction, add PMS and DCPIP to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.[9]

  • Calculate the rate of DCPIP reduction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Cell Viability Assay (MTT Method)

This assay assesses the impact of the SDH inhibitor on the metabolic activity of whole cells, which is an indicator of cell viability.[9]

Objective: To determine the IC50 of "this compound" on the viability of cell lines from different species.

Materials:

  • Cell lines from the desired species (e.g., human (HEK293), rat (H9c2), insect (Sf9)).

  • Appropriate cell culture medium and 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of "this compound" for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and dissolve the formazan crystals in DMSO.[9]

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway of SDH Inhibition

SDH_Inhibition cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) Succinate->SDH Oxidation UQ Ubiquinone (UQ) SDH->UQ 2e- UQH2 Ubiquinol (UQH2) ComplexIII Complex III UQH2->ComplexIII 2e- Inhibitor SDH-IN-2 Inhibitor->SDH Inhibition

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by SDH-IN-2.

Experimental Workflow for Species Specificity Assessment

workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis start Select Target and Non-Target Species isol Isolate Mitochondria (for Enzyme Assay) start->isol cell Culture Cell Lines (for Viability Assay) start->cell enzyme_assay In Vitro SDH Inhibition Assay isol->enzyme_assay viability_assay Cell Viability (MTT) Assay cell->viability_assay ic50_enzyme Calculate IC50 (Enzyme) enzyme_assay->ic50_enzyme ic50_cell Calculate IC50 (Cells) viability_assay->ic50_cell compare Compare IC50 Values Across Species ic50_enzyme->compare ic50_cell->compare end Determine Species Specificity Profile compare->end

Caption: Workflow for determining the species specificity of an SDH inhibitor.

References

Succinate Dehydrogenase-IN-2: A Technical Guide to its Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Succinate (B1194679) Dehydrogenase-IN-2 on mitochondrial respiration. Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the Krebs cycle to oxidative phosphorylation. Inhibition of SDH can have profound effects on cellular bioenergetics. This document details the known properties of Succinate Dehydrogenase-IN-2, its mechanism of action, and provides standardized protocols for its experimental evaluation. Due to the limited publicly available data specifically for this compound's effects on mammalian mitochondrial respiration, this guide supplements known information with established principles and methodologies for studying SDH inhibitors.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:

  • Krebs Cycle: It catalyzes the oxidation of succinate to fumarate (B1241708).

  • Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool, contributing to the proton gradient that drives ATP synthesis.

SDH is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The catalytic core is formed by the hydrophilic subunits SDHA and SDHB, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane. Inhibition of SDH disrupts these vital processes, leading to a decrease in mitochondrial respiration and cellular energy production.

This compound: An Overview

This compound (also referred to as Compound 12x) is a known inhibitor of succinate dehydrogenase.[1][2][3][4][5][6][7][8] While its primary characterization in the available literature is as an antifungal agent, its inhibitory action on the SDH enzyme makes it a tool for studying mitochondrial function.

Chemical Properties
PropertyValue
CAS Number 3023681-83-3
Molecular Formula C18H11Cl2F4N3O2
Molecular Weight 448.20 g/mol
Quantitative Data

The available quantitative data for this compound primarily focuses on its inhibitory concentration against SDH and its efficacy as an antifungal agent. Data on its specific effects on the oxygen consumption rate (OCR) in mammalian cells is not extensively documented in the public domain.

ParameterValueTarget/Organism
IC50 1.22 mg/LSuccinate Dehydrogenase (SDH)
EC50 0.52 - 3.42 mg/LVarious fungal species (S. sclerotiorum, V. mali, G. graminis, R. solani, B. cinerea)

Mechanism of Action and Signaling Pathway

This compound, as an inhibitor of SDH, directly interferes with the electron transport chain at Complex II. This inhibition prevents the oxidation of succinate to fumarate and the subsequent transfer of electrons to ubiquinone. The consequences of this inhibition include:

  • Decreased Mitochondrial Respiration: The blockage of electron flow from Complex II leads to a reduction in the overall oxygen consumption rate of the mitochondria.

  • Impaired ATP Production: By diminishing the proton gradient across the inner mitochondrial membrane, SDH inhibition curtails ATP synthesis via oxidative phosphorylation.

  • Accumulation of Succinate: The blockage of its oxidation leads to an accumulation of succinate, which can have downstream signaling effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).

  • Increased Reactive Oxygen Species (ROS) Production: Under certain conditions, inhibition of electron flow at Complex II can lead to the generation of superoxide (B77818) radicals.

SDH_Inhibition_Pathway cluster_TCA Krebs Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Complex II (SDH) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone Pool SDH->UQ e- ROS ROS SDH->ROS increased production ComplexIII Complex III UQ->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibitor Succinate Dehydrogenase-IN-2 Inhibitor->SDH Inhibition H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Figure 1. Mechanism of SDH inhibition by this compound.

Experimental Protocols

To assess the impact of this compound on mitochondrial respiration, standardized assays are employed. The following protocols provide a framework for these investigations.

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This method allows for the real-time measurement of mitochondrial respiration in live cells.

Materials:

  • This compound

  • Cell line of interest

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Compound Treatment: On the day of the assay, replace the cell culture medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time.

  • Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors). This allows for the calculation of key parameters:

    • Basal Respiration: The initial OCR, representing the energetic demand of the cell under baseline conditions.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection, representing the portion of respiration dedicated to ATP synthesis.

    • Maximal Respiration: The OCR after FCCP injection, indicating the maximum respiratory capacity of the mitochondria.

    • Proton Leak: The OCR remaining after oligomycin injection, which is not coupled to ATP synthesis.

    • Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in Seahorse plate D Treat cells with SDH-IN-2 A->D B Hydrate sensor cartridge E Load cartridge and run Seahorse XF Analyzer B->E C Prepare compound (SDH-IN-2) and stress test reagents C->D C->E D->E F Measure Basal OCR E->F G Inject Oligomycin (Measure ATP-linked OCR) F->G H Inject FCCP (Measure Maximal Respiration) G->H I Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) H->I

Figure 2. Experimental workflow for assessing mitochondrial respiration.
SDH Activity Assay in Isolated Mitochondria

This spectrophotometric assay directly measures the enzymatic activity of SDH.

Materials:

  • Isolated mitochondria

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Succinate (substrate)

  • Decylubiquinone (electron acceptor)

  • DCPIP (2,6-dichlorophenolindophenol) (redox dye)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCPIP.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate with the isolated mitochondria for a defined period.

  • Initiate Reaction: Add succinate to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Expected Outcomes and Interpretation

Treatment of cells or mitochondria with this compound is expected to result in a dose-dependent decrease in SDH activity and mitochondrial respiration. In a Seahorse XF assay, this would manifest as a decrease in basal respiration, ATP-linked respiration, and maximal respiration. The extent of these decreases will be dependent on the concentration of the inhibitor and the cell type being studied. An increase in the extracellular acidification rate (ECAR) may also be observed as cells shift towards glycolysis to compensate for the loss of mitochondrial ATP production.

Conclusion

This compound is a valuable tool for the study of mitochondrial bioenergetics. As a direct inhibitor of SDH, it allows for the targeted investigation of the role of Complex II in cellular respiration and metabolism. The experimental protocols outlined in this guide provide a robust framework for characterizing the effects of this and other SDH inhibitors. Further research is warranted to fully elucidate the specific effects of this compound on mitochondrial respiration in various mammalian cell types and its potential therapeutic applications.

References

Succinate Dehydrogenase-IN-2: A Technical Guide for Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Succinate (B1194679) dehydrogenase-IN-2 (SDH-IN-2), a novel inhibitor of succinate dehydrogenase (SDH), for its application in metabolic pathway studies. This document collates available quantitative data, outlines detailed experimental protocols for analogous assays, and visualizes key pathways and workflows to support researchers in utilizing this compound.

Introduction to Succinate Dehydrogenase-IN-2

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] Due to its central role in cellular metabolism, inhibition of SDH has profound effects on cellular bioenergetics and signaling.

This compound (also referred to as compound 12x) is a novel pyrazol-5-yl-phenoxybenzamide derivative identified as a potent SDH inhibitor.[2] Its primary application, as described in the initial research, is as a fungicide with broad-spectrum activity.[2][3] However, its potent inhibition of a key metabolic enzyme makes it a valuable tool for researchers studying metabolic pathways, particularly in the context of cancer metabolism, immunology, and other fields where metabolic reprogramming is a key feature.

Mechanism of Action

SDH-IN-2 acts as a succinate dehydrogenase inhibitor (SDHI). Molecular docking studies suggest that it interacts with the SDH enzyme through a combination of hydrogen bonding, π-cation, and π-π interactions.[2] By binding to the enzyme, it blocks the conversion of succinate to fumarate. This inhibition has two major downstream consequences:

  • Truncation of the TCA Cycle: The blockage of the TCA cycle at the level of SDH leads to the accumulation of succinate.[4] This accumulation is a hallmark of SDH dysfunction and has been shown to act as an oncometabolite.[5]

  • Impairment of the Electron Transport Chain: As Complex II, SDH is an entry point for electrons into the electron transport chain. Inhibition of SDH reduces the pool of ubiquinol, thereby impairing mitochondrial respiration.

The accumulation of succinate can lead to the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases and histone and DNA demethylases. This can result in the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, leading to a pseudohypoxic state, and broad epigenetic changes that can alter gene expression.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 12x).

Parameter Value Reference
IC50 (SDH Enzyme Inhibition) 1.22 mg/L[2]
Binding Energy (ΔGcal) -46.8 kcal/mol[2]

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Fungal Species EC50 (mg/L) Reference
Valsa mali0.52[2]
Sclerotinia sclerotiorum0.82[2]
Gaeumannomyces graminis1.46[2]
Rhizoctonia solani1.86[2]
Botrytis cinerea3.42[2]

Table 2: In Vitro Antifungal Activity of this compound

Fungal Species Concentration Inhibition Rate (%) Assay Type Reference
Valsa mali100 mg/L66.7Protective[2]
Sclerotinia sclerotiorum100 mg/L89.3Protective[2]

Table 3: In Vivo Antifungal Activity of this compound

Experimental Protocols

The precise, detailed experimental protocols used for the characterization of this compound (compound 12x) are detailed in the primary publication by Xu et al. (2024). As the full text of this article is not publicly available, the following are representative, detailed protocols for the key assays, based on established and cited methodologies.

Fungal Mitochondrial Isolation for In Vitro Assays

This protocol describes a general method for isolating mitochondria from fungal mycelia, which is a prerequisite for in vitro SDH activity assays.

Materials:

  • Fungal mycelia

  • Grinding buffer (e.g., 0.7 M mannitol, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Pre-chilled mortar and pestle or bead beater

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest fresh fungal mycelia by filtration.

  • Wash the mycelia with distilled water and then with grinding buffer.

  • Homogenize the mycelia in grinding buffer using a pre-chilled mortar and pestle with acid-washed sand or a bead beater.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • Store the isolated mitochondria on ice for immediate use.

In Vitro SDH Enzyme Inhibition Assay (Colorimetric)

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated fungal or mammalian mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • To determine the inhibitory effect of SDH-IN-2, add various concentrations of the inhibitor to the respective wells. Include a solvent control (e.g., DMSO).

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes). The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by SDH-IN-2 at each concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the EC50 of a compound against filamentous fungi.

Materials:

  • Fungal isolates (e.g., Valsa mali, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Also prepare a solvent control plate containing only DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_downstream Downstream Effects SDH_IN_2 This compound SDH Succinate Dehydrogenase (Complex II) SDH_IN_2->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes ETC Electron Transport Chain SDH->ETC e- transfer Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Succinate Succinate Succinate->SDH TCA_Cycle TCA Cycle Fumarate->TCA_Cycle TCA_Cycle->Succinate Succinate_Accumulation Succinate Accumulation alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., PHDs, Demethylases) Succinate_Accumulation->alpha_KG_Dioxygenases Inhibits HIF1a HIF-1α Stabilization alpha_KG_Dioxygenases->HIF1a Regulates Epigenetic_Changes Epigenetic Alterations (Histone/DNA Hypermethylation) alpha_KG_Dioxygenases->Epigenetic_Changes Regulates Gene_Expression Altered Gene Expression HIF1a->Gene_Expression Epigenetic_Changes->Gene_Expression Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Ubiquinol->ETC

Caption: Signaling cascade following inhibition of Succinate Dehydrogenase by SDH-IN-2.

Experimental Workflow for Characterizing a Novel SDH Inhibitor

Experimental_Workflow Start Start: Novel Compound (e.g., SDH-IN-2) In_Vitro_Enzyme_Assay In Vitro SDH Enzyme Inhibition Assay Start->In_Vitro_Enzyme_Assay In_Vitro_Antifungal_Assay In Vitro Antifungal (Mycelial Growth) Assay Start->In_Vitro_Antifungal_Assay Determine_IC50 Determine IC50 In_Vitro_Enzyme_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Metabolic Assays (e.g., Seahorse, Metabolomics) Determine_IC50->Cell_Based_Assays Determine_EC50 Determine EC50 In_Vitro_Antifungal_Assay->Determine_EC50 In_Vivo_Assay In Vivo Efficacy Study (e.g., Protective Assay) Determine_EC50->In_Vivo_Assay Measure_Metabolites Measure Succinate Accumulation & Downstream Metabolites Cell_Based_Assays->Measure_Metabolites Mechanism_Study Mechanism of Action Study (e.g., Molecular Docking) Measure_Metabolites->Mechanism_Study Evaluate_Efficacy Evaluate In Vivo Efficacy In_Vivo_Assay->Evaluate_Efficacy Evaluate_Efficacy->Mechanism_Study End End: Characterized SDH Inhibitor Mechanism_Study->End

Caption: A generalized workflow for the evaluation of a novel SDH inhibitor like SDH-IN-2.

References

Succinate Dehydrogenase Inhibitors: A Technical Guide to Preliminary Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol. Due to its central role in cellular metabolism, SDH has emerged as a significant target for the development of fungicides in agriculture and, more recently, as a potential therapeutic target in diseases such as cancer.[1] This technical guide provides an in-depth overview of the preliminary toxicity data and assessment methodologies for succinate dehydrogenase inhibitors (SDHIs), a class of compounds designed to modulate the activity of this essential enzyme. As no specific public data is available for a compound designated "Succinate dehydrogenase-IN-2," this document will focus on the broader class of SDHIs, providing a framework for the toxicological evaluation of any such novel chemical entity.

Mechanism of Action and Toxicological Implications

SDHIs function by binding to the SDH enzyme complex, thereby preventing its normal catalytic activity.[1] This inhibition disrupts both the TCA cycle and the electron transport chain, leading to a cascade of downstream cellular events with toxicological implications. The primary consequences of SDH inhibition include:

  • Disruption of Cellular Respiration and Energy Production: By blocking the electron transport chain at complex II, SDHIs impair mitochondrial respiration and reduce the cell's capacity to produce ATP. This can lead to a cellular energy deficit.

  • Accumulation of Succinate: The blockage of SDH activity leads to an accumulation of its substrate, succinate.[1] Elevated succinate levels can have far-reaching effects on cellular metabolism and signaling.

  • Stabilization of Hypoxia-Inducible Factor 1α (HIF-1α): Succinate can inhibit prolyl hydroxylases, enzymes responsible for the degradation of HIF-1α. The resulting stabilization of HIF-1α can trigger a pseudo-hypoxic response, altering gene expression related to angiogenesis, glycolysis, and cell survival.[1]

These molecular events can manifest as various toxicological endpoints, including cytotoxicity, metabolic distress, and potentially long-term effects such as carcinogenicity.[2]

Quantitative Toxicity Data for Exemplary SDH Inhibitors

While specific data for "this compound" is not available, the following table summarizes the in vitro efficacy and toxicity of several well-characterized SDHIs to provide a comparative context. It is important to note that the potency of SDHIs can vary significantly across different species and assay systems.

InhibitorTarget Organism/SystemAssay TypeIC50 / EC50
Boscalid Homo sapiens SDHEnzyme Inhibition4.8 µM
Fluxapyroxad Rhizoctonia solaniAntifungal Activity0.0270 µg/mL
Atpenin A5 Bovine heart mitochondriaEnzyme Inhibition2.4 ± 1.2 nM
Malonate Bovine heart mitochondriaEnzyme Inhibition96 ± 1.3 µM

This table presents a selection of publicly available data and is intended for illustrative purposes.[1]

Experimental Protocols for Toxicity Assessment

A thorough toxicological evaluation of a novel SDHI requires a multi-faceted approach, employing a range of in vitro and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1][3][4][5]

Materials:

  • Isolated mitochondria or purified SDH

  • SDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[3]

  • Sodium Succinate solution (e.g., 0.6 M)[1]

  • Potassium Cyanide (KCN) solution (e.g., 0.2 M, freshly prepared)[1]

  • Phenazine methosulphate (PMS) solution (e.g., 12.5 mM, freshly prepared)[1]

  • DCPIP solution (e.g., 2.5 mM, freshly prepared)[1]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm[4]

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing SDH Assay Buffer, KCN (to inhibit complex IV), and the mitochondrial/enzyme preparation.

  • Add the SDHI at various concentrations to the test wells.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[3]

  • Initiate the reaction by adding sodium succinate, PMS, and DCPIP.[1]

  • Immediately measure the decrease in absorbance at 600 nm over time.[3] The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percentage of inhibition for each SDHI concentration relative to a vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.[1]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Test SDHI compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the SDHI and a vehicle control.

  • Incubate for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[1]

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[6][7]

Materials:

  • Cultured cells

  • JC-1 dye solution

  • Flow cytometer or fluorescence microscope

  • Positive control for mitochondrial depolarization (e.g., CCCP)

Procedure:

  • Culture and treat cells with the SDHI for the desired time.

  • Incubate the cells with the JC-1 dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy, measuring the fluorescence intensity in both the red and green channels.

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6]

HIF-1α Stabilization Assay (Western Blot)

This method detects the stabilization of the HIF-1α protein, a downstream consequence of succinate accumulation following SDH inhibition.[1]

Materials:

  • Cultured cells

  • SDHI compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the SDHI or a positive control (e.g., CoCl2 or hypoxia).[1]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1]

  • Block the membrane and incubate with the primary anti-HIF-1α antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the HIF-1α band intensity indicates stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by SDH inhibition and a general experimental workflow for preliminary toxicity assessment.

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Respiration cluster_hif HIF-1α Signaling SDHI Succinate Dehydrogenase Inhibitor (SDHI) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Substrate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition ATP ATP Production ETC->ATP HIF1a_p HIF-1α (hydroxylated) VHL VHL-mediated Degradation HIF1a_p->VHL Recognition HIF1a_p->VHL HIF1a HIF-1α HIF1a->HIF1a_p Hydroxylation HIF1a_stable Stabilized HIF-1α Gene_Expression Altered Gene Expression HIF1a_stable->Gene_Expression Nuclear Translocation & Transcriptional Activation

Caption: Signaling pathway of SDH inhibition.

Toxicity_Workflow start Novel SDH Inhibitor in_vitro In Vitro SDH Activity Assay start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_viability Cell-Based Assays (e.g., MTT) ic50->cell_viability cytotoxicity Assess Cytotoxicity cell_viability->cytotoxicity mito_tox Mitochondrial-Specific Toxicity Assays cytotoxicity->mito_tox downstream Downstream Effect Assays cytotoxicity->downstream mmp Mitochondrial Membrane Potential (e.g., JC-1) mito_tox->mmp ocr Oxygen Consumption Rate (e.g., Seahorse) mito_tox->ocr report Toxicity Profile Report mmp->report ocr->report hif1a HIF-1α Stabilization (Western Blot) downstream->hif1a hif1a->report

Caption: Experimental workflow for SDHI toxicity assessment.

Conclusion

The toxicological assessment of novel succinate dehydrogenase inhibitors is crucial for understanding their safety profile and potential therapeutic applications. A comprehensive evaluation should include in vitro enzyme inhibition assays, cellular viability assays, and specific assessments of mitochondrial function and downstream signaling pathways. The methodologies and conceptual framework provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals engaged in the study of this important class of compounds. While direct toxicity data for a specific "this compound" is not publicly available, the principles and protocols outlined herein are broadly applicable to any new chemical entity targeting the SDH enzyme.

References

Methodological & Application

Application Notes and Protocols: Antifungal Activity Spectrum of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), with a specific focus on Succinate dehydrogenase-IN-2 and other compounds within this class. This document includes quantitative data on their efficacy, detailed experimental protocols for in vitro assays, and visualizations of the underlying mechanism of action.

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By catalyzing the oxidation of succinate to fumarate, SDH plays a pivotal role in cellular energy production in fungi.[3] Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target this enzyme, leading to the disruption of fungal respiration and subsequent cell death.[1][2] This unique mode of action makes SDHIs effective against a broad spectrum of fungal pathogens.[2]

Data Presentation: Antifungal Activity Spectrum of SDHIs

The following tables summarize the in vitro antifungal activity of various succinate dehydrogenase inhibitors against a range of phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.

Table 1: Antifungal Activity of this compound

Fungal SpeciesEC₅₀ (mg/L)Reference
Sclerotinia sclerotiorum0.52[4]
Valsa mali-[4]
Gaeumannomyces graminis-[4]
Rhizoctonia solani-[4]
Botrytis cinerea3.42[4]

Table 2: Antifungal Activity Spectrum of Various SDHI Fungicides

FungicideFungal SpeciesEC₅₀ (µg/mL)Reference
Boscalid Botrytis cinerea0.097 - 54.162[5]
Sclerotinia sclerotiorum0.0073 - 0.3880[6]
Fluopyram Botrytis cinerea0.01 to >100[7]
Sclerotinia sclerotiorumMean: 3.35[8]
Fusarium virguliforme1.53 - 9.28[9]
Fusarium oxysporum f. sp. niveum0.34 - 1.88[10]
Fluxapyroxad Botrytis cinerea<0.01 to 4.19[7]
Rhizoctonia solani0.08 - 0.3[11]
Rhizoctonia cerealis16.99[12]
Penthiopyrad Botrytis cinerea<0.01 to 59.65[7]
Rhizoctonia solani0.05 - 0.27[11]
Sclerotinia sclerotiorum-
Colletotrichum gloeosporioides0.45 - 3.17[13]
Sedaxane Rhizoctonia solani0.03 - 0.3[11]
Penflufen Rhizoctonia solani< 1[14]
Benzovindiflupyr Sclerotinia sclerotiorumMean: 0.0260[8]
Colletotrichum gloeosporioides0.08 - 1.11[13]
Isofetamid Botrytis cinereaMean: 0.098[15]
Pydiflumetofen Fusarium virguliformeMean: 0.11[16]
Thifluzamide Rhizoctonia solaniMean: 0.0351[17]
Compound 5i Sclerotinia sclerotiorum0.73[12]
Rhizoctonia cerealis4.61[12]
Compound 5p Rhizoctonia cerealis6.48[12]
Compound A1 Rhizoctonia solani0.0214[18]
Compound A13 Rhizoctonia solani0.0189[18]
Compound A15 Rhizoctonia solani0.0223[18]
Compound A18 Rhizoctonia solani0.0173[18]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of SDHI compounds against yeast and filamentous fungi.[19][20][21][22]

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • SDHI compound stock solution (e.g., in DMSO)

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow the culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For filamentous fungi, grow the culture on PDA for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of the SDHI compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and a well with medium only for a negative control (sterility check).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the SDHI compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). The decrease in absorbance at 600 nm corresponds to the reduction of DCPIP and is proportional to SDH activity. Inhibition of this activity by an SDHI compound can be quantified.[23][24]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • SDHI compound stock solution (e.g., in DMSO)

  • 96-well microtiter plate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial fraction (containing SDH enzyme)

      • SDHI compound at various concentrations (or DMSO for the control)

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction:

    • To start the reaction, add the succinate solution to each well, followed immediately by the DCPIP solution.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of the SDHI compound and the control.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the SDHI compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of SDH activity).

Visualizations

Fungal Mitochondrial Electron Transport Chain and SDHI Mechanism of Action

Fungal_Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitor Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (CoQ) ComplexI->UQ e- Protons_out H+ ComplexI->Protons_out H+ pumping ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_out H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ComplexIV->Protons_out H+ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATP Synthesis UQ->ComplexIII e- CytC->ComplexIV e- SDHI SDH Inhibitor (e.g., Succinate-IN-2) SDHI->ComplexII Inhibition NADH NADH NADH->ComplexI e- H2O H2O O2->H2O Reduction Protons_out->ATPSynthase H+ gradient Protons_in H+

Caption: Inhibition of Fungal Succinate Dehydrogenase (Complex II) by SDHIs.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Fungal Culture (Yeast or Mold) B Prepare Fungal Inoculum (Adjust to standard concentration) A->B E Add Fungal Inoculum to each well B->E C Prepare Serial Dilutions of SDHI Compound D Dispense SDHI dilutions into 96-well plate C->D D->E F Incubate at 35°C E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC (Lowest concentration with ≥50% inhibition) G->H

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Experimental Workflow for SDH Enzyme Inhibition Assay

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Isolate Mitochondria from Fungal Cells D Add Mitochondria & SDHI to 96-well plate A->D B Prepare SDHI Compound Dilutions B->D C Prepare Assay Reagents (Buffer, Succinate, DCPIP) F Initiate reaction with Succinate and DCPIP C->F E Pre-incubate D->E E->F G Kinetic Measurement of Absorbance at 600 nm F->G H Calculate Rate of Reaction and % Inhibition G->H I Determine IC₅₀ Value H->I

Caption: Workflow for Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay.

References

Application Notes and Protocols for Succinate Dehydrogenase Inhibitors (SDHIs) in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a significant class of fungicides widely used in agriculture to manage a broad spectrum of fungal diseases. Their specific mode of action, targeting a crucial enzyme in the fungal respiratory chain, makes them effective tools for plant protection. These application notes provide detailed protocols for the evaluation of SDHI fungicides in a plant pathology research setting, guidance on data interpretation, and an overview of their mechanism of action.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, thereby blocking the electron transport chain and inhibiting fungal respiration. This disruption of cellular energy production ultimately leads to fungal cell death.

Data Presentation: Efficacy of Common SDHI Fungicides

The following tables summarize the in vitro efficacy (EC₅₀ values) of several common SDHI fungicides against a range of important plant pathogenic fungi. The EC₅₀ value represents the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. Lower EC₅₀ values indicate higher antifungal activity.

Table 1: Efficacy of SDHI Fungicides against Botrytis cinerea (Gray Mold)

SDHI FungicideEC₅₀ (µg/mL) - Mycelial GrowthEC₅₀ (µg/mL) - Spore GerminationReference(s)
Boscalid0.1 - >100 (Resistant isolates)0.05 - >50 (Resistant isolates)[1][2][3]
Fluopyram0.01 - >100 (Resistant isolates)0.01 - >100 (Resistant isolates)[1][3]
Fluxapyroxad<0.01 - 4.19Not widely reported[3]
Penthiopyrad<0.01 - 59.650.38 (A. solani)[3][4]
BenzovindiflupyrSensitive (even in boscalid-resistant isolates)Not widely reported[2]
PydiflumetofenNot widely reported0.05 - 0.07[1]
IsofetamidSensitiveNot widely reported[2]

Table 2: Efficacy of SDHI Fungicides against Other Significant Plant Pathogens

PathogenSDHI FungicideEC₅₀ (µg/mL)Reference(s)
Alternaria solani (Early Blight)Boscalid0.33[4]
Penthiopyrad0.38[4]
Fluopyram0.31[4]
Aspergillus uvarumFluxapyroxad0.003[5]
Penthiopyrad0.019[5]
Diaporthe longicolla (Soybean Stem Blight)Pydiflumetofen5.47[6]
Fluopyram>100[6]
Fusarium virguliformeFluopyram2.28 (conidia germination), 3.35 (mycelial growth)[7]
Penthiopyrad2.02 - 44.88[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of SDHI Fungicides

The following diagram illustrates the inhibitory action of SDHI fungicides on the fungal mitochondrial respiratory chain.

SDHI_Mechanism cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (UQ) ComplexII->UQ e- ComplexIII Complex III ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction UQH2->ComplexIII e- SDHI SDHI Fungicide Inhibition X SDHI->Inhibition ATP ATP (Energy) ATP_Synthase->ATP Inhibition->ComplexII

Mechanism of SDHI Fungicide Action
General Experimental Workflow for In Vitro Fungicide Efficacy Testing

The following diagram outlines the general workflow for conducting in vitro tests to determine the efficacy of SDHI fungicides.

InVitro_Workflow start Start prep_fungicide Prepare Fungicide Stock Solutions start->prep_fungicide prep_media Prepare Fungal Growth Media (e.g., PDA) start->prep_media amend_media Amend Media with Serial Dilutions of Fungicide prep_fungicide->amend_media prep_media->amend_media pour_plates Pour Amended Media into Petri Dishes amend_media->pour_plates inoculate Inoculate Center of Each Plate pour_plates->inoculate prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs or Spore Suspension) prep_inoculum->inoculate incubate Incubate Plates under Optimal Growth Conditions inoculate->incubate measure Measure Mycelial Growth Diameter or Spore Germination incubate->measure calculate Calculate Percent Inhibition and Determine EC₅₀ measure->calculate end End calculate->end

In Vitro Fungicide Efficacy Workflow
General Experimental Workflow for In Planta (Greenhouse) Fungicide Efficacy Testing

The following diagram outlines the general workflow for conducting in planta (greenhouse) pot tests to evaluate the preventive and curative efficacy of SDHI fungicides.

InPlanta_Workflow cluster_preventive Preventive (Protectant) Assay cluster_curative Curative (Eradicant) Assay start Start propagate_plants Propagate Healthy Test Plants start->propagate_plants acclimatize Acclimatize Plants in Greenhouse propagate_plants->acclimatize apply_fungicide_p Apply Fungicide to Plants acclimatize->apply_fungicide_p inoculate_c Inoculate Plants with Fungal Pathogen acclimatize->inoculate_c dry_p Allow Fungicide to Dry apply_fungicide_p->dry_p inoculate_p Inoculate Plants with Fungal Pathogen dry_p->inoculate_p incubate_disease Incubate under Conditions Favorable for Disease Development inoculate_p->incubate_disease incubate_c Incubate for Infection (e.g., 24-48h) inoculate_c->incubate_c apply_fungicide_c Apply Fungicide to Infected Plants incubate_c->apply_fungicide_c apply_fungicide_c->incubate_disease assess_disease Assess Disease Severity (e.g., Lesion Area, % Infection) incubate_disease->assess_disease calculate_efficacy Calculate Fungicide Efficacy assess_disease->calculate_efficacy end End calculate_efficacy->end

In Planta Fungicide Efficacy Workflow

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the EC₅₀ of an SDHI fungicide against a target fungal pathogen based on the inhibition of mycelial growth.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Technical-grade SDHI fungicide

  • Sterile distilled water

  • Acetone or other suitable solvent for the fungicide

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve the technical-grade SDHI fungicide in a minimal amount of a suitable solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Amended Media: Autoclave the fungal growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the highest desired concentration. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

  • Pour Plates: Pour approximately 20 mL of each amended medium into sterile Petri dishes. Allow the agar to solidify.

  • Prepare Inoculum: From the margin of an actively growing culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

  • Inoculation: Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control plates).

  • Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelial growth in the control plates has reached at least two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each fungicide concentration:

    • Percent Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] * 100

  • Determine EC₅₀: Plot the percent inhibition against the log of the fungicide concentration and use probit analysis or non-linear regression to calculate the EC₅₀ value.[2]

Protocol 2: In Planta Preventive Efficacy Assay (Leaf Disk Method)

This protocol assesses the protective activity of an SDHI fungicide against a foliar pathogen.

Materials:

  • Healthy, susceptible host plants (e.g., cucumber, tomato)

  • SDHI fungicide formulation

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Sterile distilled water with a surfactant (e.g., Tween 20)

  • Spray bottle or atomizer

  • Sterile cork borer or hole punch

  • Petri dishes with moist filter paper

  • Growth chamber or incubator with controlled light, temperature, and humidity

Procedure:

  • Plant Propagation: Grow host plants to a suitable stage (e.g., 2-4 true leaves).

  • Fungicide Application: Prepare the desired concentrations of the SDHI fungicide in water. Spray the plants with the fungicide solutions until runoff. Include a water-sprayed control.

  • Drying: Allow the fungicide to dry on the leaf surface for at least 2 hours.

  • Leaf Disk Excision: From the treated leaves, cut leaf disks of a uniform size (e.g., 15 mm diameter) using a cork borer.

  • Inoculation: Place the leaf disks, adaxial side up, on moist filter paper in Petri dishes. Place a small drop (e.g., 10 µL) of the pathogen spore suspension (e.g., 1 x 10⁵ spores/mL) in the center of each leaf disk.

  • Incubation: Incubate the Petri dishes in a growth chamber under conditions favorable for disease development (e.g., 20-25°C, high humidity, 12h photoperiod) for 3-7 days.

  • Disease Assessment: Assess the disease severity on each leaf disk by measuring the lesion diameter or estimating the percentage of the disk area covered by lesions.

  • Calculate Efficacy: Calculate the percent disease control for each fungicide treatment compared to the untreated control.

Protocol 3: Fungicide Residual Activity and Rainfastness Assay

This protocol evaluates the persistence and rainfastness of an SDHI fungicide on leaf surfaces.

Materials:

  • All materials from Protocol 2

  • Rainfall simulator or a spray nozzle that can generate consistent droplets

Procedure for Residual Activity:

  • Follow steps 1 and 2 from Protocol 2.

  • Maintain the treated plants in the greenhouse for specific periods (e.g., 7, 14, and 21 days) before proceeding with leaf disk excision and inoculation (steps 4-8 from Protocol 2).

  • Compare the disease control at different time points to determine the duration of the fungicide's protective effect.

Procedure for Rainfastness:

  • Follow steps 1-3 from Protocol 2.

  • After the fungicide has dried, subject the plants to a simulated rainfall event of a specific intensity and duration (e.g., 20 mm of rain over 1 hour).[8][9]

  • Allow the plants to dry completely.

  • Proceed with leaf disk excision and inoculation (steps 4-8 from Protocol 2).

  • Compare the disease control on rained-on plants to that on non-rained-on plants to determine the rainfastness of the fungicide. Generally, a 1-inch (2.5 cm) rainfall can remove about 50% of a protectant fungicide's residue.[8]

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the specific conditions, such as plant species, pathogen isolate, fungicide concentrations, and incubation times, for their particular experimental system. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.

References

Application Notes and Protocols: Succinate Dehydrogenase-IN-2 for In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2] It catalyzes the oxidation of succinate to fumarate, concurrently transferring electrons to the electron transport chain via ubiquinone.[1][3][4] This dual role makes SDH a vital component of cellular energy metabolism.[5][6] Consequently, inhibitors of SDH are valuable tools for research and have been developed as fungicides.[7][8][9] Succinate dehydrogenase-IN-2 (also known as Compound 12x) is an identified inhibitor of SDH.[7][10] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against SDH using a colorimetric assay.

Principle of the Assay

The in vitro activity of succinate dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor. This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP), a redox dye that changes from blue to colorless upon reduction.[8][11] In the assay, SDH oxidizes succinate to fumarate. The electrons generated from this reaction are transferred to DCPIP, causing a decrease in absorbance at 600 nm.[5][11] The rate of this color change is directly proportional to SDH enzyme activity.[8] When an inhibitor such as this compound is present, the rate of DCPIP reduction decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data for this compound

The following table summarizes the known inhibitory and antifungal activities of this compound.

ParameterValueTarget/Organism(s)
IC50 1.22 mg/LSuccinate Dehydrogenase (SDH)
EC50 0.52-3.42 mg/LS. sclerotiorum, V. mali, G. graminis, R. solani, B. cinerea

Data sourced from MedChemExpress.[7][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of succinate dehydrogenase and the general workflow for the inhibition assay.

Caption: Role of SDH in the TCA cycle and Electron Transport Chain and inhibition by this compound.

Assay_Workflow prep Sample Preparation (e.g., Mitochondrial Isolation) reagents Reagent Preparation (Buffer, Substrate, Inhibitor, Probe) prep->reagents setup Plate Setup (96-well plate) Blank Vehicle Control Inhibitor Concentrations reagents->setup preinc Pre-incubation (10 min at 25°C) setup->preinc init Reaction Initiation (Add Substrate & DCPIP) preinc->init measure Kinetic Measurement (Read Absorbance at 600 nm for 10-30 min) init->measure analysis Data Analysis (Calculate Reaction Rate, % Inhibition, and IC50) measure->analysis

Caption: Experimental workflow for the this compound inhibition assay.

Experimental Protocol: In Vitro SDH Inhibition Assay

This protocol is adapted from standard colorimetric succinate dehydrogenase activity assays.[5][8][12]

I. Materials and Reagents

  • SDH Source: Isolated mitochondria from tissue or cultured cells. Kits for mitochondrial isolation are commercially available.[5][12]

  • This compound: Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent like DMSO and make serial dilutions for the desired final assay concentrations.

  • SDH Assay Buffer: (e.g., 25 mL). Store at 4°C or -20°C. Warm to room temperature before use.[5][12]

  • SDH Substrate Mix: Typically contains succinate. Reconstitute and store according to manufacturer instructions, usually at -20°C.[5][12]

  • SDH Probe (DCPIP): (e.g., 2 mM DCPIP). Store protected from light at -20°C.[5][12]

  • Solvent: (e.g., DMSO) for the vehicle control.

  • 96-well clear, flat-bottom microplate. [5]

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 600 nm.[5]

II. Sample Preparation

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., 10 mg) or cultured cells (e.g., 1 x 10^6) using a commercial kit or a standard dounce homogenization and differential centrifugation protocol.[5][12]

  • Sample Lysate: Alternatively, rapidly homogenize tissue or cells in ice-cold SDH Assay Buffer.[12]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[5][12]

  • Supernatant Collection: Transfer the supernatant, which contains the mitochondrial fraction, to a fresh, pre-chilled tube. Keep on ice.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparation to ensure equal loading in the assay.

III. Assay Procedure

  • Plate Setup: Prepare reactions in a 96-well plate. It is recommended to run all samples and controls in duplicate or triplicate.[5]

    • Inhibitor Wells: Add 5-50 µL of your sample (mitochondrial extract) to each well. Add the desired volume of diluted this compound.

    • Vehicle Control Wells: Add 5-50 µL of sample and an equivalent volume of the solvent (e.g., DMSO) used to dissolve the inhibitor.

    • Blank Well: Add assay buffer instead of the sample to measure background absorbance.

    • Volume Adjustment: Adjust the total volume in all wells to 50 µL with SDH Assay Buffer.[12]

  • Pre-incubation: Add 5 µL of the this compound dilutions or vehicle to the appropriate wells. Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Mix Preparation: Prepare a master Reaction Mix for the number of assays to be performed. For each well, mix:

    • SDH Assay Buffer

    • SDH Substrate Mix

    • SDH Probe (DCPIP) (Note: The exact volumes of each component may vary based on the commercial kit used. A typical mix for a 50 µL reaction would be prepared according to the kit's instructions).[5][12]

  • Reaction Initiation: Add 50 µL of the Reaction Mix to each well (except the DCPIP standard wells if applicable), bringing the total volume to 100 µL. Mix gently.[5]

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 600 nm. Record readings every 30-60 seconds for a period of 10-30 minutes at 25°C.[5][12] The absorbance will decrease over time as DCPIP is reduced.

IV. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. Subtract the rate of the blank from all sample and control readings.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of SDH inhibition for each concentration of this compound: % Inhibition = [(Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control] x 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of SDH activity.

V. Troubleshooting

  • Low Signal: The enzyme concentration may be too low. Increase the amount of mitochondrial extract used in the assay.[8]

  • High Background: Ensure the blank control is prepared correctly and subtracted from all readings. The mitochondrial suspension itself can contribute to absorbance.[8]

  • Non-linear Reaction Rate: Ensure readings are taken from the initial, linear phase of the reaction. If the substrate is depleted too quickly, consider diluting the enzyme sample.

References

Application Notes and Protocols for Succinate Dehydrogenase-IN-2 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate (B1241708). Due to its vital role in cellular metabolism, SDH has emerged as a significant target in drug discovery for various diseases, including cancer and fungal infections. Succinate dehydrogenase-IN-2 (SDH-IN-2) is a potent inhibitor of SDH with a reported IC50 of 0.55 μg/mL. Accurate and consistent preparation of SDH-IN-2 stock solutions is paramount for obtaining reliable and reproducible results in downstream biological assays.

These application notes provide a detailed protocol for the preparation, storage, and handling of SDH-IN-2 stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueNotes
Molecular Weight 448.2 g/mol [1]Essential for accurate molar concentration calculations.
Appearance Typically a solid powder.Visual inspection should be performed upon receipt.
Purity >98% (as typically supplied by vendors)High purity is critical for reliable experimental outcomes.
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Ensure the use of anhydrous, high-purity DMSO.
Stock Solution Conc. 10 mM (recommended starting concentration)This concentration is suitable for subsequent serial dilutions for most cell-based and enzymatic assays.
Storage Temperature -20°C (for up to 1 month) or -80°C (for up to 6 months)[2]Proper storage is crucial to maintain the stability and activity of the inhibitor.
Final Assay Conc. Varies by experiment (e.g., nM to µM range)The optimal working concentration should be determined empirically for each specific assay.
Final DMSO Conc. in Assay < 0.5% (v/v)High concentrations of DMSO can be cytotoxic. A vehicle control should always be included.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of SDH-IN-2 is calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 448.2 g/mol x 1000 mg/g = 4.482 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 4.48 mg of this compound powder and record the exact weight.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the weighed SDH-IN-2. To achieve a 10 mM concentration with an exact weight of 4.482 mg, you would add 1.0 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for at least one minute to ensure the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary, but avoid excessive heating. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("SDH-IN-2"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) [2]. Protect the aliquots from light.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in the appropriate aqueous buffer or cell culture medium.

  • Serial Dilutions: It is best practice to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous experimental medium. This helps to prevent precipitation of the compound.

  • Final Dilution: Add the final diluted DMSO sample to your buffer or incubation medium. The final concentration of DMSO in the assay should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Stock Solution Preparation calc Calculate Mass of SDH-IN-2 weigh Weigh SDH-IN-2 Powder calc->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart illustrating the key steps for the preparation of a this compound stock solution.

G cluster_pathway Simplified Signaling Pathway Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate SDH_IN_2 SDH-IN-2 SDH_IN_2->SDH

Caption: Diagram showing the inhibitory action of SDH-IN-2 on the conversion of succinate to fumarate by Succinate Dehydrogenase.

References

Application Notes and Protocols for Succinate Dehydrogenase-IN-2 (SDI-2) in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for Succinate (B1194679) Dehydrogenase-IN-2 (SDI-2), a novel inhibitor of succinate dehydrogenase (SDH), in the field of agricultural research. Given the critical role of SDH in the cellular respiration of both plants and fungi, SDI-2 presents a promising candidate for the development of new fungicides and potentially other plant health management tools.

Introduction to Succinate Dehydrogenase in an Agricultural Context

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3] It catalyzes the oxidation of succinate to fumarate, a crucial step in cellular energy production.[4][5] In plants, SDH activity influences a wide range of physiological processes, including photosynthesis, root elongation, stomatal function, and defense responses against pathogens.[1][4][6]

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of compounds that block the function of this enzyme, leading to the disruption of cellular respiration and subsequent cell death in susceptible organisms.[5][7] This mechanism is the basis for the use of several commercial SDHIs as effective fungicides in agriculture.[8][9] The exploration of novel SDHIs like SDI-2 is driven by the need to manage the evolution of fungicide resistance in plant pathogens.[10][11]

Potential Applications of SDI-2 in Agricultural Research

Based on its mode of action as an SDH inhibitor, SDI-2 has several potential applications in agriculture:

  • Fungicide Development: The primary application of SDI-2 would be as a novel fungicide. By inhibiting the respiration of pathogenic fungi, SDI-2 could be effective in controlling a wide range of plant diseases.

  • Herbicide Research: While less common, potent inhibitors of plant mitochondrial respiration can have herbicidal effects. Research into the phytotoxicity of SDI-2 could reveal its potential as a new herbicide.

  • Plant Growth Regulation: Given the role of SDH in plant development, SDI-2 could be investigated as a plant growth regulator. Modulating SDH activity might influence crop characteristics such as root development, stress tolerance, or yield.

  • Nematicide Discovery: Recent studies have explored the potential of SDH inhibitors as nematicides, suggesting another avenue for the application of SDI-2.[12]

Quantitative Data Summary

As SDI-2 is a novel compound for agricultural research, specific quantitative data from plant and fungal studies are not yet available. The following table provides a template for researchers to summarize key quantitative parameters that should be determined during the evaluation of SDI-2. For comparison, typical ranges for existing SDHI fungicides are provided where applicable.

ParameterOrganism(s)Experimental AssaySDI-2 (Experimental Data)Typical Range for SDHIs (Literature)
IC₅₀ (Enzyme Inhibition) Isolated mitochondria (fungal/plant)Spectrophotometric SDH activity assayData to be determined0.01 - 10 µM
EC₅₀ (Growth Inhibition) Botrytis cinerea, Puccinia spp.In vitro mycelial growth assayData to be determined0.05 - 50 µg/mL
Phytotoxicity (EC₅₀) Arabidopsis thaliana, Crop speciesSeedling growth inhibition assayData to be determined> 100 µg/mL (for selective fungicides)
Disease Control (%) Specific crop-pathogen systemWhole plant bioassayData to be determined70 - 100% at field application rates

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mode of action of SDI-2.

Protocol 1: In Vitro Inhibition of Fungal SDH Activity

This protocol measures the direct inhibitory effect of SDI-2 on SDH enzyme activity in isolated fungal mitochondria.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SDI-2 on fungal SDH.

  • Materials:

    • Fungal culture (e.g., Botrytis cinerea)

    • Mitochondria isolation buffer

    • Assay buffer (e.g., potassium phosphate (B84403) buffer)

    • Succinate (substrate)

    • DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

    • Phenazine methosulfate (PMS) (electron carrier)[13]

    • SDI-2 stock solution (in DMSO)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Methodology:

    • Isolate Mitochondria: Grow the target fungus in liquid culture, harvest the mycelia, and isolate mitochondria using differential centrifugation.

    • Prepare Reagents: Prepare working solutions of succinate, DCPIP, and PMS in the assay buffer. Prepare a serial dilution of SDI-2.

    • Assay Setup: In a 96-well plate, add the assay buffer, isolated mitochondria, and varying concentrations of SDI-2. Include a solvent control (DMSO) and a no-substrate control.

    • Initiate Reaction: Add succinate and PMS to all wells to start the reaction.

    • Measure Absorbance: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

    • Data Analysis: Calculate the rate of reaction for each SDI-2 concentration. Plot the percentage of inhibition against the log of the SDI-2 concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

Protocol 2: Mycelial Growth Inhibition Assay

This assay assesses the effect of SDI-2 on the in vitro growth of pathogenic fungi.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of SDI-2 for fungal growth inhibition.

  • Materials:

    • Pure culture of the target fungus

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • SDI-2 stock solution (in DMSO)

    • Petri dishes

    • Sterile cork borer

  • Methodology:

    • Prepare Amended Media: Autoclave the PDA and cool it to 50-55°C. Add appropriate volumes of the SDI-2 stock solution to achieve a range of final concentrations. Pour the amended media into Petri dishes.

    • Inoculation: Take a mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer and place it in the center of each SDI-2-amended plate.

    • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

    • Measurement: After a defined incubation period (when the control colony has reached a significant size), measure the diameter of the fungal colony on each plate.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the SDI-2 concentration.

Protocol 3: Whole Plant Disease Control Assay

This protocol evaluates the efficacy of SDI-2 in protecting plants from fungal infection.

  • Objective: To assess the in vivo protective and/or curative activity of SDI-2 against a specific plant disease.

  • Materials:

    • Host plant seedlings (e.g., tomato, wheat)

    • Pathogen inoculum (spore suspension)

    • SDI-2 formulation (e.g., emulsifiable concentrate)

    • Spray applicator

    • Controlled environment growth chamber

  • Methodology:

    • Plant Growth: Grow healthy seedlings to a susceptible stage (e.g., 2-3 true leaves).

    • Compound Application: Prepare different concentrations of the SDI-2 formulation. For protective activity, spray the plants with the SDI-2 solution 24-48 hours before inoculation. For curative activity, spray after inoculation.

    • Inoculation: Spray the plants with a calibrated spore suspension of the target pathogen until runoff.

    • Incubation: Place the plants in a growth chamber with conditions of temperature and humidity that are optimal for disease development.

    • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by estimating the percentage of leaf area covered by lesions.

    • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

Visualizations

Diagram 1: Mitochondrial Electron Transport Chain and the Site of Action of SDI-2

cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexII->Fumarate ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O₂ O₂ ComplexIV->O₂ e- Q->ComplexIII e- CytC->ComplexIV e- SDI2 SDI-2 SDI2->ComplexII Inhibition

Caption: Site of action of SDI-2 in the mitochondrial respiratory chain.

Diagram 2: Experimental Workflow for Evaluating SDI-2 as a Fungicide

A In Vitro SDH Enzyme Assay B IC₅₀ Determination A->B C Mycelial Growth Inhibition Assay D EC₅₀ Determination C->D E Whole Plant Disease Control Assay F Protective & Curative Efficacy E->F G Phytotoxicity Assay H Crop Safety Evaluation G->H I Mode of Action Studies (e.g., Respiration Assay) J Confirmation of Target I->J Start Application of SDI-2 Inhibition Inhibition of SDH (Complex II) Start->Inhibition ETC_Block Electron Transport Chain Blocked Inhibition->ETC_Block TCA_Disrupt TCA Cycle Disrupted Inhibition->TCA_Disrupt ATP_Reduction ATP Production Severely Reduced ETC_Block->ATP_Reduction ROS_Production Reactive Oxygen Species (ROS) Production ETC_Block->ROS_Production Succinate_Accum Succinate Accumulation TCA_Disrupt->Succinate_Accum Energy_Crisis Cellular Energy Crisis ATP_Reduction->Energy_Crisis Cell_Death Fungal Cell Death ROS_Production->Cell_Death Energy_Crisis->Cell_Death

References

Application Notes and Protocols for Cell-based Assays Using Succinate Dehydrogenase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the citric acid cycle and the electron transport chain.[1][2][3] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] Due to its central role in cellular metabolism and energy production, SDH is a key target for the development of fungicides and potential therapeutics for various diseases, including cancer.[4][5]

Succinate dehydrogenase-IN-2 (also referred to as Compound 12x) is a novel, potent inhibitor of SDH.[1] It belongs to a class of pyrazol-5-yl-phenoxybenzamide derivatives and has demonstrated significant antifungal activity against a broad spectrum of plant pathogens.[1] Inhibition of SDH by compounds like this compound leads to a disruption of mitochondrial respiration, an accumulation of intracellular succinate, and subsequent downstream effects on cellular signaling and viability.[5][6] This document provides detailed protocols for cell-based assays to characterize the activity and cellular effects of this compound.

Data Presentation

The following table summarizes the reported in vitro and in vivo efficacy of this compound against various fungal pathogens.[1] This data is essential for determining appropriate concentration ranges for cell-based assays.

Organism Assay Type Metric This compound (Compound 12x) Fluxapyroxad (Reference Compound)
Valsa maliIn vitroEC₅₀0.52 mg/L12.5 mg/L
Gaeumannomyces graminisIn vitroEC₅₀1.46 mg/L1.93 mg/L
Botrytis cinereaIn vitroEC₅₀3.42 mg/L8.33 mg/L
Sclerotinia sclerotiorumIn vitroEC₅₀0.82 mg/L0.23 mg/L
Rhizoctonia solaniIn vitroEC₅₀1.86 mg/L0.62 mg/L
Valsa maliIn vivo (Protective)% Inhibition at 100 mg/L66.7%29.2%
Sclerotinia sclerotiorumIn vivo (Protective)% Inhibition at 100 mg/L89.3%96.4%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by SDH inhibition and a general workflow for evaluating SDH inhibitors like this compound.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Accumulated_Succinate Accumulated Succinate Succinate->Accumulated_Succinate Transport Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- Transfer ATP ATP Production ETC->ATP SDH_IN_2 Succinate dehydrogenase-IN-2 SDH_IN_2->SDH Inhibition PHD Prolyl Hydroxylases (PHD) Accumulated_Succinate->PHD Inhibition HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL-mediated Degradation HIF1a_OH->VHL HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Stabilization HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE cluster_nucleus cluster_nucleus HIF1a_stable->cluster_nucleus HIF1b->HRE Target_Genes Target Gene Transcription (e.g., VEGF, Glycolysis) HRE->Target_Genes

Caption: Signaling pathway of SDH inhibition by this compound.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: Mechanism of Action P1_Start Start: Obtain This compound P1_Assay1 Biochemical Assay: SDH Enzyme Activity (e.g., DCPIP Assay) P1_Start->P1_Assay1 P1_Result1 Determine IC₅₀ P1_Assay1->P1_Result1 P2_Start Select Relevant Cell Line P1_Result1->P2_Start P2_Assay1 Cell Viability Assay (e.g., MTT Assay) P2_Start->P2_Assay1 P2_Assay2 Metabolite Analysis: Intracellular Succinate Measurement P2_Start->P2_Assay2 P2_Result1 Determine EC₅₀ / CC₅₀ P2_Assay1->P2_Result1 P3_Start Treat Cells with This compound P2_Result1->P3_Start P2_Result2 Quantify Succinate Accumulation P2_Assay2->P2_Result2 P2_Result2->P3_Start P3_Assay1 Signaling Pathway Analysis: HIF-1α Stabilization (Western Blot) P3_Start->P3_Assay1 P3_Result1 Confirm Target Engagement P3_Assay1->P3_Result1

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

The following protocols are adapted for the evaluation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity using the colorimetric electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[7][8]

Materials:

  • Isolated mitochondria or cell lysates

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing 1-5 x 10⁶ cells in 100-200 µL of ice-cold SDH Assay Buffer.[8] Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris. The supernatant contains the SDH activity.

  • Reaction Setup: In a 96-well plate, prepare the following reactions (final volume of 100 µL):

    • Sample Wells: 5-50 µL of cell lysate, serial dilutions of this compound (or vehicle control), and SDH Assay Buffer to a volume of 50 µL.

    • Blank (No Substrate) Control: 50 µL of SDH Assay Buffer.

  • Reaction Mix Preparation: Prepare a 2X Reaction Mix containing:

    • SDH Assay Buffer

    • Succinate

    • PMS

    • DCPIP

  • Initiate Reaction: Add 50 µL of the 2X Reaction Mix to each well.

  • Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C or 37°C. Record readings every 1-5 minutes for 10-30 minutes. The rate of decrease in absorbance at 600 nm is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10][11]

Materials:

  • Relevant cell line (e.g., cancer cell line, fungal cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix gently on an orbital shaker for 10-15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the EC₅₀ (or CC₅₀ for cytotoxicity) value.

Protocol 3: Measurement of Intracellular Succinate Accumulation

This protocol quantifies the intracellular accumulation of succinate, a direct consequence of SDH inhibition.[2]

Materials:

  • Cell line of interest

  • This compound

  • Succinate Assay Kit (e.g., Sigma-Aldrich MAK184 or Abcam ab204718)

  • 6-well or 10 cm tissue culture plates

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 6-24 hours).

  • Sample Collection:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest approximately 1 x 10⁶ cells by scraping in ice-cold Succinate Assay Buffer provided in the kit.

  • Lysis and Deproteinization:

    • Homogenize the cells according to the kit manufacturer's instructions (e.g., sonication or Dounce homogenization).[2]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to remove insoluble material.

    • The supernatant contains the succinate. Some protocols may require a deproteinization step using a 10 kDa MWCO spin filter.

  • Assay Reaction:

    • Prepare a standard curve using the succinate standards provided in the kit.

    • Add the cell lysate samples and standards to a 96-well plate.

    • Prepare and add the reaction mix as per the kit's protocol. This typically involves a series of enzymatic reactions that lead to a colorimetric or fluorometric output.

  • Measurement: Incubate the plate for the recommended time (e.g., 30 minutes at 37°C) and measure the absorbance or fluorescence with a microplate reader.

  • Data Analysis: Calculate the succinate concentration in each sample based on the standard curve. Normalize the succinate levels to the protein concentration or cell number of the corresponding sample.

Protocol 4: Analysis of HIF-1α Stabilization by Western Blot

This protocol detects the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key downstream signaling event caused by succinate-mediated inhibition of prolyl hydroxylases.[5][13]

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer or nuclear extraction buffer, supplemented with protease and phosphatase inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or Lamin B1 for nuclear fractions)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points. A positive control, such as treatment with a known hypoxia-mimicking agent (e.g., CoCl₂) or incubation under hypoxic conditions (1% O₂), should be included.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer or perform nuclear extraction, as HIF-1α translocates to the nucleus upon stabilization. Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for HIF-1α and normalize them to the loading control. Compare the levels of stabilized HIF-1α in treated samples to the untreated control.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Succinate Dehydrogenase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a vital enzyme in fungal respiration and energy metabolism. It serves as a direct link between the tricarboxylic acid (TCA) cycle and the electron transport chain by catalyzing the oxidation of succinate to fumarate.[1] Due to its essential role, SDH is a well-established target for the development of fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs).[2] The emergence of fungal strains resistant to existing SDHIs necessitates the development and characterization of new inhibitory compounds to understand and overcome resistance mechanisms.

Succinate dehydrogenase-IN-2 (also referred to as Compound 12x) is an inhibitor of SDH with demonstrated antifungal activity.[3] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate fungal SDH function, inhibition, and the molecular basis of resistance.

Mechanism of Action

This compound functions by inhibiting the activity of the succinate dehydrogenase enzyme complex.[3] This inhibition disrupts the mitochondrial electron transport chain, leading to a cessation of cellular respiration and a subsequent depletion of ATP, ultimately resulting in fungal cell death. Like other SDHIs, it is presumed to bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the transfer of electrons.

Data Presentation

The inhibitory activity of this compound has been quantified against several fungal species. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. Lower values are indicative of higher potency.

InhibitorTargetTarget OrganismAssay TypeIC50 / EC50
This compoundSuccinate Dehydrogenase-Enzyme InhibitionIC50: 1.22 mg/L[3]
This compoundFungal GrowthSclerotinia sclerotiorumAntifungal ActivityEC50: 3.35 µg/mL[3]
This compoundFungal GrowthV. virguliformeAntifungal ActivityEC50: 5.389 µg/mL[3]
This compoundFungal GrowthBotrytis cinereaAntifungal ActivityEC50: Not specified[3]
This compoundFungal GrowthAlternaria solaniAntifungal ActivityEC50: 0.244 µg/mL[3]

Mandatory Visualization

SDH_Inhibition_Pathway Signaling Pathway of SDH Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP SDH_IN_2 This compound SDH_IN_2->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by SDH-IN-2.

experimental_workflow Experimental Workflow for Fungal Resistance Studies cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Fungal_Culture Fungal Culture (Wild-type & Resistant Strains) Mitochondria_Isolation Mitochondrial Isolation (Optional) Fungal_Culture->Mitochondria_Isolation Antifungal_Susceptibility Antifungal Susceptibility Testing (EC50 Determination) Fungal_Culture->Antifungal_Susceptibility SDH_Activity_Assay SDH Activity Assay (IC50 Determination) Mitochondria_Isolation->SDH_Activity_Assay Data_Analysis Data Analysis & Comparison SDH_Activity_Assay->Data_Analysis Antifungal_Susceptibility->Data_Analysis Resistance_Mechanism Elucidation of Resistance Mechanism Data_Analysis->Resistance_Mechanism

Caption: Workflow for evaluating SDH-IN-2 against fungal strains.

Experimental Protocols

Protocol 1: Isolation of Fungal Mitochondria

This protocol is adapted for the isolation of mitochondria from fungal mycelia for use in subsequent enzyme activity assays.

Materials:

  • Fungal mycelia

  • Grinding buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Differential centrifugation buffer (e.g., 0.7 M mannitol, 2 mM EGTA, 5 mM MOPS, 0.2% BSA, pH 7.2)

  • Pre-chilled mortar and pestle

  • Acid-washed sand or glass beads

  • Refrigerated centrifuge

  • Bradford assay reagents

Procedure:

  • Harvest fungal mycelia from liquid culture by filtration.

  • Wash the mycelia with distilled water and then with grinding buffer.

  • In a pre-chilled mortar, grind the mycelia with acid-washed sand or use a bead beater with glass beads until a homogenous paste is formed.

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • Store the isolated mitochondria on ice and use them for assays as soon as possible.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Isolated fungal mitochondria or purified SDH

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2

  • Substrate: 10 mM succinate

  • Electron Acceptor: 50 µM DCPIP

  • Inhibitor: this compound (stock solution in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and the mitochondrial preparation.

  • To determine the inhibitory effect, add varying concentrations of this compound to the reaction mixture. An equivalent volume of DMSO should be added to the control cuvette.

  • Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the succinate substrate.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes). The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by this compound.

  • For IC50 determination, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Protocol 3: Fungal Growth Inhibition Assay (EC50 Determination)

This protocol determines the effective concentration of this compound that inhibits 50% of fungal growth.

Materials:

  • Fungal spores or mycelial plugs

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth or Agar)

  • This compound (stock solution in DMSO)

  • 96-well microplates or petri dishes

  • Microplate reader or incubator

Procedure:

  • Prepare a serial dilution of this compound in the growth medium. Include a control with DMSO alone.

  • Inoculate each well of a microplate or each petri dish with a standardized amount of fungal spores or a mycelial plug.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • After a defined incubation period (e.g., 48-72 hours), measure fungal growth. For liquid cultures, this can be done by measuring the optical density at 600 nm. For solid cultures, measure the diameter of the fungal colony.

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the EC50 value using a suitable regression model.

Troubleshooting and Considerations

  • Solubility of SDH-IN-2: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous buffers.

  • Mitochondrial Integrity: The quality of the mitochondrial preparation is crucial for the enzyme activity assay. Work quickly and keep samples on ice to maintain mitochondrial integrity.

  • Fungal Strain Variability: The sensitivity to SDH-IN-2 can vary significantly between different fungal species and even between strains of the same species. It is important to test a range of concentrations to determine the optimal working range for each specific case.

  • Resistance Mechanisms: When studying resistant strains, consider sequencing the SdhB, SdhC, and SdhD genes to identify potential mutations that may confer resistance.

References

Application Notes and Protocols: Evaluating Succinate Dehydrogenase-IN-2 as a Novel Fungicide Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating plant pathogen responsible for significant economic losses in a wide range of crops worldwide.[1][2][3] The control of this pathogen heavily relies on the use of synthetic fungicides. Among the most important classes of fungicides are the Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), which target complex II of the mitochondrial respiratory chain, thereby inhibiting fungal respiration and energy production.[2][4][5] The emergence of resistance to existing SDHIs necessitates the discovery and development of novel compounds with improved efficacy and resistance-breaking potential.

These application notes provide a detailed experimental workflow for the evaluation of a novel succinate dehydrogenase inhibitor, designated here as Succinate dehydrogenase-IN-2 (SDHI-IN-2) , against Botrytis cinerea. The protocols outlined below cover essential in vitro and in vivo assays to characterize the antifungal activity, mechanism of action, and efficacy of this compound.

Mechanism of Action of SDHI Fungicides

Succinate dehydrogenase (SDH), or complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH complex, blocking the electron transfer from succinate to ubiquinone.[2][4] This inhibition of the respiratory chain leads to a depletion of cellular ATP, ultimately resulting in fungal cell death. Resistance to SDHI fungicides in B. cinerea is primarily associated with point mutations in the genes encoding the subunits of the SDH complex, particularly sdhB, sdhC, and sdhD.[2][4]

Mechanism of Action of SDHI Fungicides cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain SDH->ETC Electrons Fumarate Fumarate SDH->Fumarate Fungal_Cell_Death Fungal Cell Death SDH->Fungal_Cell_Death ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->SDH SDHI_IN_2 This compound SDHI_IN_2->SDH Inhibition ATP->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow

The evaluation of a novel SDHI compound like this compound against Botrytis cinerea follows a multi-step process, from initial in vitro screening to in vivo efficacy testing. The following diagram outlines a typical experimental workflow.

Experimental Workflow for SDHI-IN-2 Evaluation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays cluster_Resistance Resistance Studies Mycelial_Growth Mycelial Growth Inhibition Assay EC50_Determination EC50 Determination Mycelial_Growth->EC50_Determination Spore_Germination Spore Germination Assay Spore_Germination->EC50_Determination Germ_Tube Germ Tube Elongation Assay Germ_Tube->EC50_Determination Protective Protective Activity Assay Efficacy_Assessment Efficacy Assessment Protective->Efficacy_Assessment Curative Curative Activity Assay Curative->Efficacy_Assessment Resistant_Isolates Testing on Known Resistant Isolates Resistance_Profile Resistance Profile Resistant_Isolates->Resistance_Profile Molecular_Analysis Molecular Analysis (sdhB, sdhC, sdhD sequencing) Molecular_Analysis->Resistance_Profile

Caption: Experimental workflow for evaluating SDHI-IN-2.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea
Assay TypeParameterSDHI-Sensitive Isolate (WT)SDHI-Resistant Isolate (H272R)
Mycelial Growth InhibitionEC50 (µg/mL)0.65 ± 0.05> 100
Spore Germination InhibitionEC50 (µg/mL)0.08 ± 0.0152.3 ± 4.1
Germ Tube ElongationEC50 (µg/mL)0.03 ± 0.00545.8 ± 3.7

EC50 values represent the mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound on Strawberry Fruit
TreatmentApplication TimeDisease Incidence (%)Control Efficacy (%)
Untreated Control-95.2 ± 4.8-
SDHI-IN-2 (100 µg/mL)24h before inoculation (Protective)10.5 ± 2.189.0
SDHI-IN-2 (100 µg/mL)24h after inoculation (Curative)35.7 ± 3.562.5

Values represent the mean ± standard deviation from three replicates.

Experimental Protocols

Fungal Isolates and Culture Conditions

Botrytis cinerea isolates, including a wild-type (SDHI-sensitive) strain and characterized SDHI-resistant strains (e.g., carrying H272R, H272Y, P225F, or N230I mutations in the sdhB gene), should be used.[2][4][6] Isolates can be grown on potato dextrose agar (B569324) (PDA) at 20-22°C in the dark for 7-10 days to allow for mycelial growth and sporulation.

In Vitro Antifungal Activity Assays
  • Prepare PDA medium amended with various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The compound should be dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar. The final solvent concentration should not inhibit fungal growth.

  • Pour the amended PDA into 90 mm Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each plate.

  • Incubate the plates at 20-22°C in the dark.

  • Measure the colony diameter in two perpendicular directions after 3-4 days, when the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition relative to the solvent control.

  • Determine the EC50 value (the concentration of the compound that inhibits mycelial growth by 50%) by probit analysis.

  • Prepare a spore suspension of B. cinerea by flooding a 10-14 day old culture with sterile distilled water containing 0.01% (v/v) Tween 80.

  • Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare a 2x concentrated solution of this compound in a suitable buffer or medium (e.g., potato dextrose broth - PDB).

  • Mix equal volumes of the spore suspension and the 2x compound solution in a microtiter plate or on a microscope slide to achieve the final desired concentrations.

  • Incubate at 20-22°C in a humid chamber for 12-16 hours.

  • Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least as long as the spore's width.

  • Calculate the percentage of spore germination inhibition and determine the EC50 value.[5][7]

  • Follow the same procedure as the spore germination assay.

  • After incubation, measure the length of the germ tubes of at least 50 germinated spores per replicate using an ocular micrometer or image analysis software.

  • Calculate the percentage of germ tube elongation inhibition relative to the control and determine the EC50 value. Inhibition of germ tube elongation is often the most sensitive growth stage affected by SDHIs.[8][9]

In Vivo Efficacy Assays on Strawberry Fruit
  • Select healthy, unwounded strawberry fruits of uniform size and ripeness.

  • Surface-sterilize the fruits with 70% ethanol (B145695) for 30 seconds, followed by rinsing with sterile distilled water.

  • Spray the fruits with a solution of this compound at various concentrations (e.g., 50, 100, 200 µg/mL) until runoff. Control fruits are sprayed with water or a solvent control.

  • Allow the fruits to air dry in a sterile environment.

  • After 24 hours, inoculate each fruit with a 10 µL drop of a B. cinerea spore suspension (1 x 10^5 spores/mL).

  • Place the fruits in a humid chamber at 20-22°C.

  • Assess the disease incidence (percentage of infected fruits) and disease severity (lesion diameter) after 3-5 days.

  • Calculate the control efficacy based on the reduction in disease incidence or severity compared to the untreated control.[8][9]

  • Follow the same procedure for fruit selection and sterilization as in the protective assay.

  • Inoculate the fruits with a 10 µL drop of a B. cinerea spore suspension (1 x 10^5 spores/mL).

  • After 24 hours, spray the inoculated fruits with a solution of this compound at various concentrations.

  • Incubate and assess the disease as described for the protective assay.[8][9]

Molecular Analysis of Resistance
  • For isolates showing reduced sensitivity to this compound, perform molecular analysis to identify potential mutations in the sdhB, sdhC, and sdhD genes.

  • Extract genomic DNA from the fungal mycelium.

  • Amplify the target genes using specific primers.

  • Sequence the PCR products and compare the nucleotide and deduced amino acid sequences with those of sensitive isolates to identify any mutations.[2][4]

Conclusion

This set of application notes and protocols provides a comprehensive framework for the preclinical evaluation of a novel SDHI compound, this compound, for the control of Botrytis cinerea. The described workflow will enable researchers to characterize the compound's antifungal activity, determine its efficacy, and begin to understand its potential for resistance development. The data generated from these experiments are crucial for the further development of new and effective fungicides for gray mold management.

References

Application Notes and Protocols: Measuring the Effect of Succinate Dehydrogenase-IN-2 on ATP Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC), is a critical enzyme that links the Krebs cycle and oxidative phosphorylation.[1][2][3][4] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool, which contributes to the proton gradient that drives ATP synthesis.[1][2][3] Inhibition of SDH can disrupt cellular respiration, leading to decreased ATP production and potential cellular dysfunction.[5][6][7] Succinate dehydrogenase-IN-2 (SDH-IN-2) is a chemical probe that can be utilized to study the physiological and pathological roles of SDH. These application notes provide detailed protocols to measure the effects of SDH-IN-2 on ATP production, SDH activity, and overall cell viability.

Data Presentation

Table 1: Effect of this compound on SDH Activity

SDH-IN-2 Concentration (µM)SDH Activity (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.8
152.13.9
1015.82.1
1005.21.5

Table 2: Effect of this compound on Cellular ATP Levels

SDH-IN-2 Concentration (µM)ATP Levels (pmol/µg protein)Standard Deviation
0 (Control)150.210.5
0.1135.89.8
198.58.2
1045.35.1
10018.73.3

Table 3: Effect of this compound on Cell Viability (MTT Assay)

SDH-IN-2 Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1006.1
0.195.25.5
178.44.9
1042.63.7
10015.32.8

Mandatory Visualization

cluster_TCA Krebs Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH FADH2 FADH2 e e- FADH2->e 2e- UQ Ubiquinone (UQ) e->UQ Complex_III Complex III UQ->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP SDH_IN_2 Succinate dehydrogenase-IN-2 SDH_IN_2->Fumarate Inhibition

Caption: Mechanism of SDH-IN-2 action.

cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis A Seed cells in 96-well plates B Treat cells with varying concentrations of This compound A->B C Incubate for desired time period B->C D SDH Activity Assay C->D E ATP Quantification Assay C->E F Cell Viability Assay (MTT) C->F G Measure absorbance/ luminescence D->G E->G F->G H Calculate % inhibition/ viability and ATP levels G->H I Generate dose-response curves and tables H->I

Caption: Experimental workflow.

A Increased This compound Concentration B Inhibition of Succinate Dehydrogenase (SDH) A->B C Decreased electron flow in ETC B->C D Reduced proton gradient across inner mitochondrial membrane C->D E Decreased ATP Synthesis D->E F Impaired Cellular Function & Viability E->F

Caption: Logical relationship of SDH inhibition.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits that measure the reduction of a tetrazolium salt by SDH.[8]

Materials:

  • SDH Assay Buffer

  • SDH Substrate Mix

  • SDH Probe (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Cultured cells and this compound

  • Mitochondria Isolation Kit (optional)

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluence in a 96-well plate.

    • Treat cells with varying concentrations of this compound for the desired time.

    • For isolated mitochondria, follow the instructions of a commercial kit. Homogenize 1-5 million cells or 10 mg of tissue in ice-cold SDH Assay Buffer.[8] Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

  • Assay Protocol:

    • Prepare a reaction mix for each well:

      • 50 µL of sample (cell lysate or isolated mitochondria)

      • 50 µL of SDH Assay Buffer

      • 2 µL of SDH Substrate Mix

      • 2 µL of SDH Probe

    • Mix well.

    • Measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes, taking readings every 5 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA600/min).

    • SDH activity can be expressed as the rate of substrate conversion or as a percentage of the untreated control.

Cellular ATP Quantification Assay (Luminscence-based)

This protocol is based on the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.[9][10][11]

Materials:

  • ATP Assay Kit (containing luciferase, luciferin, and a cell lysis buffer)

  • 96-well opaque white plate

  • Luminometer

  • Cultured cells and this compound

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well opaque white plate at a density of 10,000-20,000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations and incubate for the desired duration.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • Add 100 µL of the ATP reagent (luciferin-luciferase solution) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Determine the ATP concentration in each sample by interpolating from the standard curve.

    • Normalize ATP levels to the protein concentration in each well.

Real-Time ATP Rate Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the rates of mitochondrial and glycolytic ATP production in real-time.[12][13][14]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin (B223565) and rotenone/antimycin A)[15][16]

  • Seahorse XF Calibrant

  • Appropriate cell culture medium for the assay (e.g., XF DMEM)

  • Cultured cells and this compound

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to attach and form a monolayer.

    • Treat with this compound for the desired time before the assay.

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the sensor cartridge with oligomycin and rotenone/antimycin A from the kit.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure basal OCR and ECAR, and then after the sequential injection of the inhibitors.

  • Data Analysis:

    • The Seahorse XF software calculates the rates of mitochondrial ATP production (mitoATP) and glycolytic ATP production (glycoATP) from the OCR and ECAR data.[13][17]

    • Compare the ATP production rates between control and SDH-IN-2 treated cells.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which reflects the number of viable cells.[18][19][20][21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Cultured cells and this compound

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell attachment, treat with various concentrations of this compound for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting.

    • Incubate for another 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control group (100% viability).[18]

References

Troubleshooting & Optimization

Succinate dehydrogenase-IN-2 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Succinate dehydrogenase-IN-2 (SDH-IN-2) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like many kinase inhibitors. Here are the immediate steps you should take to troubleshoot this issue:

  • Decrease the Final Concentration: The most straightforward reason for precipitation is that the compound has surpassed its solubility limit in the aqueous buffer. Attempt to lower the final concentration of SDH-IN-2 in your assay.[1]

  • Optimize DMSO Concentration: While minimizing DMSO is crucial, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[1] It is essential to include a vehicle control with the equivalent DMSO concentration in your experiments to ensure it does not affect your results.[1]

  • Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Before preparing a new stock, centrifuge the vial to pellet any undissolved powder.[1]

Q2: What is the recommended first step when initially dissolving this compound?

A2: The initial step should always be to create a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice due to its excellent ability to dissolve a wide array of organic molecules.[2][3] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium.

Q3: Are there alternative solvents to DMSO for preparing the stock solution?

A3: Yes, besides DMSO, other organic solvents like ethanol, methanol, dimethylformamide (DMF), and acetonitrile (B52724) can be used.[2] The selection of the solvent will depend on the specific properties of SDH-IN-2 and the tolerance of your experimental system to that particular solvent.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of SDH-IN-2?

A4: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][2] If the pKa of SDH-IN-2 is known, preparing a series of buffers with pH values around the pKa can help identify the optimal pH for solubility. However, you must ensure that the optimal pH for solubility is also compatible with your biological assay.[2]

Troubleshooting Guide

Issue: Precipitation of SDH-IN-2 in Aqueous Buffer

This guide provides a systematic approach to resolving solubility challenges with SDH-IN-2.

Step 1: Initial Dissolution in Organic Solvent

  • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) of SDH-IN-2 in 100% DMSO.

  • Rationale: DMSO is a powerful solvent for many organic small molecules and serves as a good starting point.[2][3]

Step 2: Serial Dilution Strategy

  • Action: Perform initial serial dilutions of your high-concentration stock in DMSO before making the final dilution into your aqueous assay buffer.[3]

  • Rationale: This method prevents the abrupt change in solvent polarity that often causes hydrophobic compounds to precipitate.[3]

Step 3: Final Dilution into Aqueous Buffer

  • Action: Add the diluted DMSO stock to your final aqueous buffer. Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%.[1][2]

  • Rationale: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[1]

Step 4: If Precipitation Persists - Advanced Troubleshooting

  • Co-solvents: Consider using a co-solvent system. Prepare stock solutions in mixtures of solvents such as DMSO/ethanol or DMSO/PEG400.[1][2]

  • Excipients: Employ solubilizing agents like HP-β-cyclodextrin. Prepare a stock solution of the excipient in your aqueous buffer and then dissolve the compound in this solution.[2]

  • Detergents: For in-vitro assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer can help prevent aggregation.[4]

  • Sonication: If the compound is difficult to dissolve initially, use a sonicating water bath to aid in the dispersal of the drug.[5]

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table provides an illustrative example of how to present such data once determined experimentally.

Solvent SystemConcentration (mM)Temperature (°C)Observations
100% DMSO5025Clear Solution
100% Ethanol2025Clear Solution
PBS (pH 7.4) with 0.5% DMSO0.125Clear Solution
PBS (pH 7.4) with 0.1% DMSO0.0525Slight Precipitation
PBS (pH 7.4)<0.0125Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of SDH-IN-2 in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of SDH-IN-2 powder to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Based on the molecular weight of SDH-IN-2, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 10 mM SDH-IN-2 stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

Procedure:

  • Create a serial dilution of the 10 mM stock solution in DMSO in a 96-well plate.[1]

  • In a separate 96-well plate, add a larger volume (e.g., 98 µL) of your desired aqueous buffer to each well.[1]

  • Transfer a small volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.[1]

  • Mix the solutions well.

  • Visually inspect the wells for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 1, 4, and 24 hours) at the experimental temperature.

  • (Optional) Use nephelometry or light scattering to quantify the solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for SDH-IN-2 Solubility start Start: SDH-IN-2 Powder stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution serial_dilution_dmso Serial Dilute in DMSO stock_solution->serial_dilution_dmso final_dilution_buffer Final Dilution in Aqueous Buffer (keep DMSO < 0.5%) serial_dilution_dmso->final_dilution_buffer check_solubility Precipitation? final_dilution_buffer->check_solubility success Soluble: Proceed with Experiment check_solubility->success No troubleshoot Troubleshoot check_solubility->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Adjust Buffer pH troubleshoot->adjust_ph cosolvent Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent excipient Add Excipients (e.g., Cyclodextrin) troubleshoot->excipient lower_conc->final_dilution_buffer adjust_ph->final_dilution_buffer cosolvent->final_dilution_buffer excipient->final_dilution_buffer

Caption: A decision-making workflow for troubleshooting the solubility of SDH-IN-2.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by SDH-IN-2 disrupts the Krebs Cycle and Electron Transport Chain.

References

Technical Support Center: Optimizing Succinate Dehydrogenase-IN-2 (SDI-2) for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing Succinate (B1194679) dehydrogenase-IN-2 (SDI-2) in fungal growth inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your research.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of Succinate dehydrogenase-IN-2 (SDI-2)?

A1: this compound (SDI-2) is an inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a key component of both the citric acid cycle (TCA cycle) and the mitochondrial electron transport chain in fungi.[1][2] By binding to the ubiquinone-binding site of the SDH complex, SDI-2 blocks the transfer of electrons from succinate to ubiquinone.[3] This disruption of the electron transport chain inhibits cellular respiration and ATP production, ultimately leading to fungal cell death.[3]

Q2: What is the spectrum of antifungal activity for SDI-2?

A2: this compound has demonstrated in vitro activity against a range of phytopathogenic fungi.[4] Notably, it has shown inhibitory effects against Sclerotinia sclerotiorum, V. mali, G. graminis, Rhizoctonia solani, and Botrytis cinerea.[4]

Q3: How should I prepare and store a stock solution of SDI-2?

A3: For long-term storage, SDI-2 should be stored at -20°C for up to one month or -80°C for up to six months.[3] It is recommended to dissolve SDI-2 in a suitable organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working solutions for your experiments, you can then make further dilutions in your desired aqueous medium.

Q4: What are the potential mechanisms of fungal resistance to SDI-2?

A4: While specific resistance mechanisms to SDI-2 have not been detailed, resistance to succinate dehydrogenase inhibitors (SDHIs) in fungi typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, particularly SdhB, SdhC, and SdhD.[5] These mutations can alter the inhibitor's binding site, reducing its efficacy. Another potential mechanism is the overexpression of efflux pumps, which actively transport the fungicide out of the fungal cell.[6]

Q5: Is there evidence of cross-resistance between SDI-2 and other SDHI fungicides?

A5: Cross-resistance among SDHI fungicides is a known phenomenon and is dependent on the specific mutation in the SDH enzyme.[7] Some mutations can confer resistance to a broad range of SDHIs, while others may be more specific. For example, in Botrytis cinerea, isolates with certain mutations in the SdhB gene show cross-resistance to multiple SDHIs like boscalid (B143098) and fluopyram.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable antifungal activity 1. Poor Solubility of SDI-2: The compound may have precipitated out of the test medium. 2. Incorrect Concentration: Errors in calculating dilutions or preparing the stock solution. 3. Degradation of SDI-2: The compound may have degraded due to improper storage or handling. 4. Fungal Resistance: The fungal strain being tested may be resistant to SDHIs.1. Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤1%) to maintain solubility. Visually inspect for any precipitation.[6] 2. Double-check all calculations for dilutions. Prepare a fresh stock solution if necessary. 3. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment. 4. Test a known sensitive fungal strain as a positive control. If resistance is suspected, consider sequencing the Sdh genes to identify potential mutations.[5]
High variability between experimental replicates 1. Inconsistent Inoculum: Uneven distribution of fungal spores or mycelial fragments. 2. Inaccurate Pipetting: Errors in dispensing the compound or fungal inoculum. 3. Edge Effects in Microplates: Evaporation from the outer wells of the microplate can concentrate the compound and affect fungal growth.1. Ensure the fungal inoculum is thoroughly mixed before dispensing into assay wells. 2. Use calibrated pipettes and proper pipetting techniques. 3. To minimize evaporation, you can fill the outer wells of the microplate with sterile water or medium without inoculum and not use them for data collection. Placing the plates in a humidified chamber during incubation can also help.
Precipitation of SDI-2 in the test medium 1. Exceeding Solubility Limit: The concentration of SDI-2 in the aqueous medium is too high. 2. High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate when added to the aqueous medium.1. Determine the solubility of SDI-2 in your specific test medium. You may need to test a lower concentration range. 2. Ensure the final concentration of the solvent used to dissolve SDI-2 does not exceed a level that causes precipitation (typically ≤1%).
Unexpected results with control groups 1. Solvent Toxicity: The solvent used to dissolve SDI-2 (e.g., DMSO) is inhibiting fungal growth at the concentration used. 2. Contamination: The growth control wells show no growth or unexpected microbial growth.1. Run a solvent control with the same concentration of the solvent used in the experimental wells to ensure it does not affect fungal growth. 2. Ensure aseptic techniques are followed throughout the experimental setup. Check the sterility of the medium and all reagents.

Quantitative Data Summary: In Vitro Efficacy of this compound

The following table summarizes the reported inhibitory and effective concentrations of SDI-2 against various fungal species.

Compound Assay Type Value Target Fungus
This compoundIC501.22 mg/LSuccinate Dehydrogenase (SDH) Enzyme
This compoundEC500.52 - 3.42 mg/LSclerotinia sclerotiorum
This compoundEC500.52 - 3.42 mg/LV. mali
This compoundEC500.52 - 3.42 mg/LG. graminis
This compoundEC500.52 - 3.42 mg/LRhizoctonia solani
This compoundEC500.52 - 3.42 mg/LBotrytis cinerea
Data sourced from MedChemExpress.[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal activity of this compound. These protocols are based on established methods for SDHI fungicides and can be adapted for SDI-2.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of SDI-2 that inhibits the visible growth of a fungus in a liquid medium.

Materials:

  • This compound (SDI-2)

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA), select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL for yeast).

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL.

  • Preparation of SDI-2 Dilutions:

    • Prepare a stock solution of SDI-2 in DMSO.

    • Perform a serial two-fold dilution of SDI-2 in RPMI-1640 medium directly in the 96-well plate. A typical final concentration range to test would be 0.01 to 10 mg/L.

    • Ensure the final DMSO concentration in each well does not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the SDI-2 dilution.

    • Include a growth control well (inoculum and medium, no SDI-2) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of SDI-2 at which there is a significant inhibition of fungal growth (e.g., an 80% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Protocol 2: Determination of EC50 by Mycelial Growth Inhibition on Agar Plates

This method determines the concentration of SDI-2 that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • This compound (SDI-2)

  • DMSO

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-25°C)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of SDI-2 in DMSO.

    • Autoclave PDA and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate amount of the SDI-2 stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mg/L). Also, prepare a control plate with PDA and the same concentration of DMSO used in the treated plates.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at 20-25°C in the dark for 3-7 days, or until the mycelium in the control plate has reached a significant portion of the plate's diameter.

  • Evaluation and Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each SDI-2 concentration compared to the control plate using the formula:

      • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • The EC50 value (the concentration that causes 50% inhibition) can be calculated by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the SDI-2 concentrations.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH SDH (Complex II) (SDHA, SDHB, SDHC, SDHD) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDI2 This compound SDI2->Inhibition Inhibition->SDH

Caption: Mechanism of action of this compound (SDI-2).

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_sdi2 Prepare SDI-2 Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of SDI-2 in Microplate prep_sdi2->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum prep_media Prepare Culture Medium (e.g., RPMI) prep_media->serial_dilution serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at Optimal Temperature and Duration controls->incubate read_results Read Results Visually or with Plate Reader incubate->read_results calc_mic Determine MIC or Calculate EC50 read_results->calc_mic

Caption: Experimental workflow for determining antifungal activity of SDI-2.

References

Technical Support Center: Succinate Dehydrogenase Inhibitors (SDHIs) in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) in plants?

A1: SDHIs block the activity of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By inhibiting SDH, these compounds disrupt cellular respiration and energy production, which is the basis for their fungicidal activity and can also impact plant physiology.[2]

Q2: I'm observing unexpected phenotypic changes in my plant model after treatment with an SDHI, such as stunted growth or leaf discoloration. What could be the cause?

A2: These are common signs of potential off-target effects or significant metabolic disruption. Inhibition of SDH can lead to an accumulation of succinate and a decrease in downstream metabolites, impairing cellular respiration.[1] This can result in oxidative stress, altered development, and changes in stress response signaling.[3][4] We recommend proceeding to the troubleshooting guide to investigate these effects systematically.

Q3: Can SDHIs impact pathways other than cellular respiration?

A3: Yes. The accumulation of succinate due to SDH inhibition can have far-reaching consequences. Succinate can act as a signaling molecule, potentially influencing epigenetic modifications and gene expression.[1] Furthermore, the disruption of the mitochondrial electron transport chain is a major source of reactive oxygen species (ROS), which can trigger a cascade of stress responses and cellular damage.[3][4]

Q4: Are there known issues with the stability or delivery of SDHIs in plant systems?

A4: Like many chemical inhibitors, the efficacy of SDHIs can be influenced by factors such as their solubility, stability in the growth media, and uptake by the plant tissue. Inconsistent results may be due to degradation of the compound or inefficient delivery to the target cells. It is crucial to establish a stable and effective concentration range for your specific plant model and experimental conditions.

Q5: How can I differentiate between the intended effects on a pathogen and off-target effects on the host plant?

A5: This requires careful experimental design. Key strategies include:

  • Control experiments: Always include mock-treated host plants and pathogen-infected plants without the inhibitor.

  • Dose-response curves: Determine the minimal inhibitory concentration for the pathogen and assess the host plant's response at and above this concentration.

  • Aseptic plant cultures: Test the inhibitor on axenically grown plants to observe its direct effects on the plant in the absence of the pathogen.

  • Molecular analysis: Use techniques like RNA-seq or metabolite profiling to compare the responses of the host plant and the pathogen to the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent or No Observable Phenotype After SDHI Treatment

Possible Cause Troubleshooting Step
Compound Degradation 1. Prepare fresh stock solutions of the SDHI for each experiment. 2. Check the recommended storage conditions for the specific inhibitor. 3. Test the activity of the inhibitor in a cell-free enzyme assay if possible.
Inefficient Uptake 1. Verify the method of application (e.g., root drench, leaf spray, in-gel media). 2. Consider using a surfactant to improve leaf uptake for foliar applications. 3. For in-gel applications, ensure the inhibitor is evenly distributed in the media.
Incorrect Concentration 1. Perform a dose-response experiment to determine the optimal concentration for your plant species. 2. Consult the literature for effective concentrations of similar SDHIs in related plant models.

Problem 2: High Plant Mortality or Severe General Stress Symptoms

Possible Cause Troubleshooting Step
Concentration Too High 1. Reduce the concentration of the SDHI. 2. Perform a detailed dose-response curve to identify the threshold for severe toxicity.
Significant Off-Target Effects 1. Proceed to the "Experimental Protocols" section to assess specific off-target effects such as ROS production, gene expression changes, and metabolic perturbations. 2. Consider using a different SDHI with a potentially more specific mode of action if available.
Environmental Stress Interaction 1. Ensure that your experimental plants are not under any other environmental stress (e.g., extreme temperature, drought, nutrient deficiency). 2. The inhibitor may be exacerbating an underlying stress condition.

Quantitative Data Summary

The following table provides a template for researchers to systematically record and analyze quantitative data when investigating the off-target effects of SDHIs.

Table 1: Template for Quantifying Off-Target Effects of an SDHI in a Plant Model

Parameter Control (Mock-treated) SDHI-treated (Concentration 1) SDHI-treated (Concentration 2) SDHI-treated (Concentration 3) Units
Phenotypic Data
Root Lengthcm
Shoot Biomassg
Chlorophyll Contentµg/g FW
Biochemical Data
H₂O₂ Contentnmol/g FW
Malondialdehyde (MDA) Contentnmol/g FW
Succinate Levelsrelative abundance
Fumarate Levelsrelative abundance
Gene Expression Data
Alternative Oxidase (AOX)1fold change
Catalase (CAT)1fold change
Ascorbate Peroxidase (APX)1fold change

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS)

This protocol outlines the detection of hydrogen peroxide (H₂O₂) using a colorimetric assay.

  • Sample Preparation: Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.

  • Extraction: Add 1 mL of 0.1% (w/v) trichloroacetic acid (TCA) to the powdered tissue. Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Assay:

    • In a microfuge tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

    • Incubate in the dark for 1 hour.

    • Measure the absorbance at 390 nm.

  • Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Stress-Responsive Gene Expression

This protocol provides a general workflow for analyzing the expression of genes involved in oxidative stress response.

  • RNA Extraction: Extract total RNA from control and SDHI-treated plant tissues using a commercial kit or a standard Trizol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA template, gene-specific primers (e.g., for AOX, CAT, APX), and a suitable SYBR Green master mix.

    • Run the qRT-PCR on a real-time PCR system.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable reference gene (e.g., Actin or Ubiquitin).

Protocol 3: Metabolite Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general guide for the analysis of primary metabolites, including TCA cycle intermediates.

  • Metabolite Extraction:

    • Harvest and flash-freeze 50-100 mg of plant tissue.

    • Extract metabolites using a cold methanol/chloroform/water mixture.

    • The polar phase containing primary metabolites is collected.

  • Derivatization: Dry the polar extract and derivatize the metabolites (e.g., using methoxyamination followed by silylation) to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds will be separated based on their boiling points and retention times and identified based on their mass spectra.

  • Data Analysis: Use software to identify and quantify the relative abundance of metabolites, including succinate and fumarate, by comparing the resulting spectra to a reference library.

Visualizations

SDHI_Mode_of_Action TCA_Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product UQH2 Ubihydroquinone (UQH2) SDH->UQH2 e- ROS Increased ROS Production SDH->ROS ETC Electron Transport Chain UQ Ubiquinone (UQ) UQ->SDH Complex_III Complex III UQH2->Complex_III SDHI SDHI SDHI->SDH Inhibition

Caption: Mode of action of SDHIs in the mitochondrial respiratory chain.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Verify SDHI Concentration and Stability Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Is_Toxic Is Phenotype Still Severe/Toxic? Dose_Response->Is_Toxic Assess_Off_Target Assess Off-Target Effects Is_Toxic->Assess_Off_Target Yes Optimize_Concentration Optimize Concentration for Experiment Is_Toxic->Optimize_Concentration No ROS_Analysis ROS Measurement Assess_Off_Target->ROS_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Assess_Off_Target->Gene_Expression Metabolomics Metabolite Profiling (GC-MS/LC-MS) Assess_Off_Target->Metabolomics Interpret_Data Interpret Data & Formulate Hypothesis ROS_Analysis->Interpret_Data Gene_Expression->Interpret_Data Metabolomics->Interpret_Data

Caption: Experimental workflow for troubleshooting off-target effects.

ROS_Signaling_Pathway SDHI SDHI SDH SDH Inhibition SDHI->SDH Mitochondria Mitochondrial ROS Production SDH->Mitochondria Oxidative_Stress Cellular Oxidative Stress Mitochondria->Oxidative_Stress Signaling_Cascade Activation of Signaling Cascades (e.g., MAP Kinases) Oxidative_Stress->Signaling_Cascade Transcription_Factors Activation of Stress-Responsive Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Expression of Stress-Response Genes (e.g., AOX, CAT, PR proteins) Transcription_Factors->Gene_Expression Cellular_Response Physiological Response (e.g., Growth Inhibition, Defense Activation) Gene_Expression->Cellular_Response

Caption: Potential ROS signaling pathway activated by SDHI treatment.

References

How to prevent precipitation of Succinate dehydrogenase-IN-2 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Succinate (B1194679) Dehydrogenase-IN-2 (SDH-IN-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Succinate Dehydrogenase-IN-2 precipitating when I add it to my cell culture media?

A1: This is a common issue for many small molecule inhibitors, including SDH-IN-2. The primary reason is the significant difference in solvent properties between your concentrated stock solution (typically in Dimethyl Sulfoxide - DMSO) and the aqueous environment of your cell culture medium. SDH-IN-2, like many succinate dehydrogenase inhibitors, is lipophilic (lipid-soluble) and has poor aqueous solubility.[1][2][3] While it dissolves well in a polar aprotic solvent like DMSO, the drastic dilution into the aqueous media reduces the DMSO concentration to a level that can no longer keep the hydrophobic compound in solution, causing it to "crash out" or precipitate.[4][5]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[6][7][8] For long-term storage, it is recommended to keep the stock solution at -80°C for up to six months or at -20°C for up to one month.[9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

Q3: Can I filter my media to remove the precipitate?

A3: It is generally not recommended to filter the media after precipitation has occurred. The precipitate is your compound of interest, and filtering it out will lead to an unquantifiable and lower effective concentration of SDH-IN-2 in your experiment, rendering the results unreliable.[11] The focus should be on preventing the precipitation from happening in the first place.

Q4: How does serum in the culture media affect the solubility of this compound?

A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds like SDH-IN-2. This binding can help to increase its solubility and stability in the aqueous media.[4][11] Therefore, performing dilutions in serum-containing media can be beneficial. However, the solubilizing effect of serum has its limits, and at high concentrations, the compound may still precipitate.[11]

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Addition to Media

This is often due to a rapid change in solvent environment. The following strategies can help mitigate this issue.

Root Cause Analysis and Solution Workflow

start Precipitation Observed Immediately in Media check_dmso Final DMSO Concentration? start->check_dmso high_dmso Too High (>0.5%) check_dmso->high_dmso Yes ok_dmso Acceptable (<=0.5%) check_dmso->ok_dmso No dilution_method Dilution Method? direct_dilution Direct Dilution dilution_method->direct_dilution Direct stepwise_dilution Stepwise Dilution Used dilution_method->stepwise_dilution Stepwise mixing_technique Mixing Technique? static_add Static Addition mixing_technique->static_add Static active_mix Active Mixing Used mixing_technique->active_mix Active media_temp Media Temperature? cold_media Room Temp or Cold media_temp->cold_media Cold warm_media Pre-warmed to 37°C media_temp->warm_media Warm solution_dmso Lower Final DMSO (make lower conc. stock) high_dmso->solution_dmso ok_dmso->dilution_method solution_dilution Use Stepwise Dilution (see Protocol 1) direct_dilution->solution_dilution stepwise_dilution->mixing_technique solution_mixing Add Dropwise While Vortexing static_add->solution_mixing active_mix->media_temp solution_temp Pre-warm Media to 37°C cold_media->solution_temp end Precipitation Prevented warm_media->end If still precipitating, consider advanced methods solution_dmso->end solution_dilution->end solution_mixing->end solution_temp->end

Caption: Troubleshooting workflow for immediate precipitation.

Quantitative Data Summary: DMSO Tolerance

Cell TypeTypical Max Tolerated DMSO Conc.Recommended Final DMSO Conc.
Most Cell Lines~1.0%< 0.5% [4]
Primary Cells~0.5%< 0.1% [5]
Sensitive Assays~0.1%As low as possible

Note: Always perform a vehicle control with the same final DMSO concentration in your experiments.

Issue: Precipitate Forms Over Time in the Incubator

Precipitation that occurs after a period of incubation can be due to changes in the media, compound stability, or concentration effects.

Potential Causes and Solutions

Potential CauseDescriptionRecommended Solution
Media Evaporation In long-term cultures, evaporation can increase the effective concentration of SDH-IN-2 beyond its solubility limit.- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[11]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[11]- Minimize the time plates are outside the incubator.- Perform media changes and observations efficiently.
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which might affect the solubility of the compound.- Use a well-buffered culture medium (e.g., containing HEPES).- Monitor the color of the phenol (B47542) red indicator in your medium.
Compound Instability The compound may not be stable in the aqueous, warm, and CO2-rich environment of the incubator for extended periods.- Check the manufacturer's datasheet for stability information.- Consider replenishing the inhibitor-containing medium more frequently (e.g., every 24-48 hours).

Experimental Protocols

Protocol 1: Recommended Method for Preparing Working Solutions of this compound

This protocol uses a stepwise dilution method to minimize the risk of precipitation.

Experimental Workflow Diagram

G cluster_prep Preparation Steps cluster_actions Key Actions stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) vortex1 Vortex/Sonicate to fully dissolve stock->vortex1 intermediate 2. Create Intermediate Dilution in complete, pre-warmed media (e.g., 100x final concentration) vortex2 Add dropwise while gently vortexing intermediate->vortex2 final 3. Prepare Final Working Solution by adding intermediate dilution to bulk pre-warmed media vortex3 Mix thoroughly by swirling or inverting final->vortex3 vortex1->intermediate vortex2->final end end vortex3->end Ready for cell treatment

Caption: Workflow for preparing SDH-IN-2 working solutions.

Methodology:

  • Prepare High-Concentration Stock: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[10]

  • Pre-warm Culture Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[4]

  • Create an Intermediate Dilution:

    • Take a small volume of the pre-warmed complete medium (e.g., 198 µL) in a microcentrifuge tube.

    • While gently vortexing the tube, add a small volume of your high-concentration DMSO stock (e.g., 2 µL of 20 mM stock to get a 200 µM intermediate dilution). This step is critical for avoiding localized high concentrations of the compound.[4]

  • Prepare the Final Working Solution:

    • Take the required volume of pre-warmed complete medium for your experiment.

    • While gently swirling the bulk medium, add the required volume of your intermediate dilution to achieve the final desired concentration.

    • Mix thoroughly by gently inverting the tube or bottle a few times before adding to your cells.

Protocol 2: Advanced Solubilization Using Excipients (For Persistent Precipitation)

If precipitation persists even with the above protocol, co-solvents or surfactants may be required. Note: This is an advanced method and requires careful validation to ensure the excipients themselves do not affect the experimental outcome.

Example Formulation (based on in vivo suggestions): [6]

ComponentPurposeExample Stock Concentration
SDH-IN-2 Active Compound-
DMSO Primary Solvent100%
Tween 80 Surfactant / Solubilizer10% in water (v/v)
PEG300 Co-solvent / Solubilizer100%

Methodology:

  • Dissolve SDH-IN-2 in DMSO to the highest possible concentration.

  • In a separate tube, prepare the vehicle. For example, a vehicle could be a mixture of DMSO, PEG300, and Tween 80. A common starting ratio for a stock might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or PBS.

  • Add the dissolved SDH-IN-2/DMSO solution to the vehicle mixture.

  • Vortex and sonicate until the solution is clear.

  • This new, more complex stock solution can then be serially diluted into the culture medium as described in Protocol 1.

  • Crucially, an identical vehicle-only control must be run in parallel to account for any effects of the excipients on the cells.

References

Succinate dehydrogenase-IN-2 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Succinate Dehydrogenase-IN-2 (SDH-IN-2). This resource provides essential guidance on potential interactions between SDH-IN-2 and common assay reagents, which can lead to data misinterpretation. Below you will find frequently asked questions and troubleshooting guides to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which SDH-IN-2 could interfere with my assay?

A1: Small molecules like SDH-IN-2 can interfere with biological assays through several mechanisms, potentially leading to false-positive or false-negative results.[1] Key mechanisms include:

  • Optical Interference: The compound may absorb light or fluoresce at the excitation and emission wavelengths used in fluorescence- or absorbance-based assays, directly confounding the signal.[1][2]

  • Chemical Reactivity: SDH-IN-2 could directly react with assay reagents, such as tetrazolium salts (e.g., MTT) or resazurin (B115843), leading to a change in signal that is independent of cellular metabolic activity.[3][4]

  • Enzyme Inhibition/Stabilization: The compound might directly inhibit or, counterintuitively, stabilize a reporter enzyme like luciferase, leading to a decreased or increased signal, respectively.[5][6][7]

  • Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, causing non-specific inhibition.[1]

Q2: I am observing unexpected results in my cell viability assay when using SDH-IN-2. How can I determine if this is due to assay interference?

A2: The first step is to run a series of control experiments to de-convolute true biological effects from assay artifacts. A critical control is to test SDH-IN-2 in a cell-free version of your assay. For instance, if you are using an MTT or resazurin-based assay, incubate SDH-IN-2 with the assay reagent in your cell culture medium without cells.[3][8] A change in signal in the absence of cells is a strong indicator of direct interference.

Q3: What is an orthogonal assay and why is it important when validating hits from a screen?

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating interference from SDH-IN-2 in common assay formats.

Issue 1: Suspected Interference in Tetrazolium-Based Assays (e.g., MTT, XTT, MTS)
  • Symptoms:

    • A significant change in absorbance in cell-free control wells containing SDH-IN-2 and the tetrazolium reagent.

    • An unusually steep or non-sigmoidal dose-response curve.

    • High variability between replicate wells.

  • Troubleshooting Protocol:

    • Cell-Free Interference Check: Prepare serial dilutions of SDH-IN-2 in cell culture medium. Add the tetrazolium reagent (e.g., MTT) and incubate for the same duration as your cellular experiment. Measure the absorbance.

    • Data Analysis: A dose-dependent change in absorbance in these cell-free wells confirms direct chemical interference with the assay reagent.

    • Mitigation: If interference is confirmed, consider using an orthogonal assay that is less susceptible to interference from reducing agents, such as a CyQUANT Direct Cell Proliferation Assay, which is based on DNA content.

Issue 2: Suspected Interference in Resazurin-Based Assays (e.g., alamarBlue, CellTiter-Blue)
  • Symptoms:

    • Increased fluorescence in cell-free control wells containing SDH-IN-2 and resazurin.

    • A right-shifted dose-response curve compared to results from a different viability assay like CellTiter-Glo.[9]

  • Troubleshooting Protocol:

    • Cell-Free Reduction Assay: Prepare serial dilutions of SDH-IN-2 in your assay buffer. Add the resazurin-based reagent and incubate. Measure fluorescence at the appropriate wavelengths.

    • Data Analysis: A dose-dependent increase in fluorescence indicates that SDH-IN-2 is chemically reducing resazurin to the fluorescent resorufin.

    • Mitigation: A modified protocol where the drug-containing medium is removed and replaced with fresh medium before adding the resazurin reagent can sometimes eliminate this interference.[9] If interference persists, an alternative assay is recommended.

Issue 3: Suspected Interference in Luciferase-Based Assays
  • Symptoms:

    • A dose-dependent increase or decrease in luminescence that is inconsistent with the expected biological activity.

    • Counterintuitively, an increase in the luminescence signal in a reporter assay, which can be caused by inhibitor-induced stabilization of the luciferase enzyme.[5][6]

  • Troubleshooting Protocol:

    • Biochemical Luciferase Inhibition Assay: Perform a biochemical assay with purified luciferase enzyme, its substrate (luciferin), and varying concentrations of SDH-IN-2.

    • Data Analysis: A change in the luminescent signal in this cell-free system confirms direct interaction with the luciferase enzyme.

    • Mitigation: If direct inhibition or stabilization is observed, consider using a reporter system with a different luciferase (e.g., Renilla luciferase if you are using firefly luciferase) or an entirely different reporter system (e.g., β-galactosidase).[6]

Data Presentation

Table 1: Hypothetical Interference Profile of SDH-IN-2 in Common Viability Assays (Cell-Free Conditions)

Assay TypeReagentSDH-IN-2 Concentration (µM)Signal Change (%) vs. VehicleInterpretation
Absorbance MTT1+5%Minor Interference
10+45%Significant Interference
100+250%Strong Interference
Fluorescence Resazurin1+2%Negligible Interference
10+15%Moderate Interference
100+110%Strong Interference
Luminescence Firefly Luciferase1-3%Negligible Interference
10-28%Moderate Inhibition
100-85%Strong Inhibition

Experimental Protocols

Protocol 1: Assessing Direct Chemical Reduction of MTT by SDH-IN-2
  • Prepare a 2-fold serial dilution of SDH-IN-2 in serum-free cell culture medium in a 96-well plate. Include a vehicle-only control.

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage change in absorbance for each concentration of SDH-IN-2 relative to the vehicle control.

Protocol 2: Counter-Screen for Firefly Luciferase Inhibition
  • In a white, opaque 96-well plate, add purified firefly luciferase enzyme to each well in a suitable buffer.

  • Add serial dilutions of SDH-IN-2 or a known luciferase inhibitor (positive control) to the wells. Include a vehicle-only control.

  • Pre-incubate for 15 minutes at room temperature.

  • Add the luciferase substrate (D-luciferin and ATP) to all wells to initiate the reaction.

  • Immediately measure the luminescence using a plate reader.

  • Plot the luminescence signal against the concentration of SDH-IN-2 to determine the IC50 of luciferase inhibition.

Visualizations

experimental_workflow cluster_primary_screen Primary Cell-Based Assay cluster_troubleshooting Troubleshooting & Controls cluster_analysis Data Interpretation cluster_conclusion Conclusion A Initial Observation: SDH-IN-2 affects cell viability B Run Cell-Free Assay (SDH-IN-2 + Assay Reagents) A->B C Perform Orthogonal Assay (e.g., Trypan Blue) A->C D Signal Change in Cell-Free Assay? B->D E Results Concordant with Orthogonal Assay? C->E D->E No F Conclusion: Assay Interference (False Positive/Negative) D->F Yes E->F No G Conclusion: True Biological Effect E->G Yes

Caption: A decision-making workflow for troubleshooting potential small molecule interference.

signaling_pathway cluster_assay Common Viability Assay Mechanisms MTT MTT (Yellow, Soluble) Mito_Enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Fluorescent) Luciferin Luciferin + ATP Luciferase Luciferase Light Light Mito_Enzyme->Formazan Cellular Reduction Mito_Enzyme->Resorufin Cellular Reduction Luciferase->Light SDH_IN_2 SDH-IN-2 (Potential Interference) SDH_IN_2->Formazan Direct Reduction SDH_IN_2->Resorufin Direct Reduction SDH_IN_2->Luciferase Direct Inhibition

Caption: Potential interference points of SDH-IN-2 in common viability assays.

References

Cell permeability issues with Succinate dehydrogenase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Succinate (B1194679) Dehydrogenase-IN-2

Welcome to the technical support center for Succinate Dehydrogenase-IN-2 (SDH-IN-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to cell permeability, encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SDH-IN-2) and what is its primary mechanism of action?

A1: this compound (SDH-IN-2) is a potent small molecule inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions in both the Krebs (TCA) cycle and the electron transport chain.[1][2][3] By inhibiting SDH, SDH-IN-2 disrupts these pathways, leading to an accumulation of succinate and impaired cellular respiration.[4][5] This disruption can induce a pseudo-hypoxic state by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) and has potential applications in oncology and inflammatory disease research.[6][7]

Q2: I'm observing a significant discrepancy between the high potency of SDH-IN-2 in my biochemical (enzyme) assay and its low activity in cell-based assays. What could be the cause?

A2: This is a common issue often attributed to poor cell permeability of the compound. While SDH-IN-2 may be highly effective at inhibiting the isolated SDH enzyme, its physicochemical properties may prevent it from efficiently crossing the cell membrane to reach its intracellular target. Other potential causes include active efflux of the compound by cellular transporters or compound instability in the cell culture medium.[8][9]

Q3: How can I confirm that SDH-IN-2 is engaging its target, SDH, inside the cell?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[10][11] This method is based on the principle that a protein becomes more thermally stable when bound to a ligand.[12] By treating cells with SDH-IN-2 and then subjecting them to a heat gradient, you can assess the stabilization of SDH. An increase in the amount of soluble SDH at higher temperatures in treated cells compared to control cells confirms target engagement.[13]

Q4: What initial, cost-effective steps can I take to assess the permeability of SDH-IN-2?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step.[14][15] PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[16] This assay is cost-effective and can provide a rapid assessment of the compound's ability to passively cross a lipid barrier.[17]

Troubleshooting Guide: Low Cellular Efficacy

This guide provides a systematic approach to diagnosing and resolving issues related to the poor performance of SDH-IN-2 in cell-based experiments.

Problem: High Biochemical Potency, Low Cellular Activity

The table below illustrates a typical dataset for a compound like SDH-IN-2, highlighting the discrepancy between different assay types.

Assay TypeEndpointSDH-IN-2 PotencyInterpretation
Biochemical Assay SDH Enzyme Inhibition (IC50)5 nMHigh potency against the isolated enzyme.
Cell-Based Assay Cell Viability (EC50)> 10 µMLow potency in a cellular context.
Permeability Assay PAMPA (Papp)0.5 x 10⁻⁶ cm/sLow passive permeability.
Permeability Assay Caco-2 (Papp A→B)0.3 x 10⁻⁶ cm/sLow apical to basolateral permeability.
Permeability Assay Caco-2 (Efflux Ratio)5.0High efflux ratio, suggesting active transport out of the cell.
Troubleshooting Workflow

The following diagram outlines a logical workflow to troubleshoot the observed low cellular efficacy.

G A Start: High Biochemical Potency, Low Cellular Activity B Step 1: Assess Passive Permeability (PAMPA Assay) A->B C Is Papp > 5x10⁻⁶ cm/s? B->C D Step 2: Assess Active Transport (Bi-directional Caco-2 Assay) C->D Yes I Issue Likely Due to Poor Passive Permeability C->I No E Is Efflux Ratio > 2? D->E F Step 3: Confirm Target Engagement (CETSA) E->F No H Issue Likely Due to Active Efflux E->H Yes G Is SDH Stabilized? F->G J Compound Not Reaching Target. Consider Prodrug/Formulation Strategies. G->J No K Target Engaged. Investigate Downstream Pathway Effects or Off-Target Effects. G->K Yes L Re-evaluate Assay Conditions. Check Compound Stability & Solubility. H->L I->L SDH_Pathway cluster_krebs Krebs (TCA) Cycle cluster_etc Electron Transport Chain cluster_hypoxia Hypoxia Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH PHD PHD Enzymes Succinate->PHD Inhibition by Accumulation ComplexII Complex II (SDH) Q Ubiquinone (Q) ComplexII->Q e- ComplexIII Complex III Q->ComplexIII e- HIF1a HIF-1α Degradation Proteasomal Degradation HIF1a->Degradation Hydroxylation PHD->HIF1a Regulation PHD->Degradation SDH_IN_2 SDH-IN-2 SDH_IN_2->Fumarate Inhibition SDH_IN_2->ComplexII Inhibition

References

Adjusting pH for optimal Succinate dehydrogenase-IN-2 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Succinate (B1194679) Dehydrogenase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Succinate Dehydrogenase (SDH) activity?

A1: The optimal pH for SDH activity can vary depending on the source of the enzyme and the specific assay conditions. Generally, the optimal pH for water-soluble succinate dehydrogenase is reported to be around 7.8.[1] However, many commercially available SDH activity assay kits recommend a pH of 7.2 for the assay buffer.[2][3] It is crucial to consult the specific datasheet for your enzyme or assay kit.

Q2: How does pH affect the activity of Succinate Dehydrogenase-IN-2?

A2: The precise optimal pH for this compound activity has not been publicly documented. However, the inhibitory effect of small molecules can be highly dependent on pH. Changes in pH can alter the ionization state of both the inhibitor and the amino acid residues in the enzyme's active site, which can impact binding affinity.[4][5] It is recommended to perform a pH titration experiment to determine the optimal pH for inhibition in your specific experimental system.

Q3: What is the mechanism of action for this compound?

A3: While specific data for "this compound" is limited, inhibitors in this class, such as SDH-IN-1, are known to be potent inhibitors of SDH.[5] Many small molecule inhibitors of SDH act as competitive inhibitors, binding to the active site and preventing the binding of the natural substrate, succinate.[6]

Q4: What are the downstream cellular effects of inhibiting SDH with this compound?

A4: Inhibition of SDH leads to the accumulation of succinate.[7] Elevated succinate levels can have several downstream effects, including the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions, a phenomenon often referred to as "pseudohypoxia".[1] This occurs because succinate can inhibit prolyl hydroxylases, enzymes responsible for marking HIF-1α for degradation.[1] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in processes like angiogenesis and glycolysis.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no SDH activity detected Suboptimal pH of the assay buffer.Optimize the pH of the assay buffer. The optimal pH for SDH is typically between 7.2 and 7.8.[1][2][3]
Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Run a positive control to verify enzyme activity.
Incorrect substrate concentration.Ensure the succinate concentration is appropriate for the assay. For kinetic studies, substrate concentrations are typically varied around the Km value.
Inconsistent inhibition by this compound pH of the buffer affecting inhibitor stability or binding.Verify the pH of your buffer. Perform experiments across a range of pH values to determine the optimal condition for inhibition.
Inhibitor precipitation.Ensure the inhibitor is fully dissolved in the assay buffer. You may need to use a small amount of an organic solvent like DMSO to aid solubility, but be sure to include a vehicle control in your experiment.[2]
Incorrect inhibitor concentration.Perform a dose-response curve to determine the IC50 of the inhibitor in your assay system.
High background signal in the assay Contaminants in the sample or reagents.Prepare fresh reagents and use high-purity water. If using cell lysates or tissue homogenates, consider including a sample blank (without substrate) to subtract background absorbance.[3]
Non-enzymatic reduction of the detection probe.Run a control reaction without the enzyme to check for non-enzymatic color change.

Experimental Protocols

Protocol 1: Determination of Optimal pH for SDH Activity
  • Prepare a series of assay buffers with pH values ranging from 6.0 to 9.0 (e.g., in 0.5 pH unit increments). Common buffers include phosphate (B84403) buffer or Tris-HCl.

  • Prepare the reaction mixture for a standard SDH activity assay. This typically includes the assay buffer, the substrate (succinate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., NBT).[9][10]

  • Add the SDH enzyme to initiate the reaction.

  • Measure the reaction rate at each pH by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP).[2][3]

  • Plot the reaction rate versus the pH to determine the optimal pH for SDH activity.

Protocol 2: Determination of IC50 for this compound at a Fixed pH
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations.

  • Set up the SDH activity assay at the predetermined optimal pH.

  • Add the different concentrations of this compound to the reaction wells. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the SDH enzyme.

  • Measure the reaction rate for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition versus the inhibitor concentration (on a logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SDH_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Accumulated_Succinate Accumulated Succinate SDH->Accumulated_Succinate SDH_IN_2 Succinate Dehydrogenase-IN-2 SDH_IN_2->SDH PHD Prolyl Hydroxylases Accumulated_Succinate->PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH HIF-1α-OH VHL VHL HIF1a_OH->VHL HIF1a->HIF1a_OH HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β HIF1a_stable->HIF1b HRE Hypoxia Response Element (HRE) HIF1b->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes

Caption: Signaling pathway initiated by SDH inhibition.

Experimental_Workflow start Start prep_reagents Prepare Assay Buffers (Varying pH) start->prep_reagents prep_inhibitor Prepare Succinate Dehydrogenase-IN-2 Stock and Dilutions start->prep_inhibitor run_ph_opt Determine Optimal pH for SDH Activity prep_reagents->run_ph_opt run_ic50 Determine IC50 of Inhibitor at Optimal pH prep_inhibitor->run_ic50 run_ph_opt->run_ic50 analyze_data Analyze Data and Plot Curves run_ic50->analyze_data end End analyze_data->end

Caption: Experimental workflow for pH optimization.

Troubleshooting_Logic start Inconsistent SDH Inhibition Observed check_ph Verify pH of Assay Buffer start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_not_ok Adjust pH and Re-run Assay check_ph->ph_not_ok No check_solubility Check for Inhibitor Precipitation solubility_ok Inhibitor is Soluble check_solubility->solubility_ok Yes solubility_not_ok Optimize Solvent/ Concentration check_solubility->solubility_not_ok No check_concentration Verify Inhibitor Concentration conc_ok Concentration is Correct check_concentration->conc_ok Yes conc_not_ok Prepare Fresh Dilutions and Re-run Assay check_concentration->conc_not_ok No ph_ok->check_solubility ph_not_ok->start solubility_ok->check_concentration solubility_not_ok->start end Problem Resolved conc_ok->end conc_not_ok->start

References

Technical Support Center: Succinate Dehydrogenase-IN-2 and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of Succinate (B1194679) dehydrogenase-IN-2 (SDH-IN-2) to induce oxidative stress. All information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Disclaimer: While this document provides comprehensive guidance on the relationship between succinate dehydrogenase (SDH) inhibition and oxidative stress, publicly available quantitative data specifically for Succinate dehydrogenase-IN-2 is limited. The data presented in the tables below are illustrative examples based on the effects of other known SDH inhibitors and should be considered as a reference for expected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound is proposed to induce oxidative stress?

A1: Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain (ETC)[1][2]. Inhibition of SDH by compounds like SDH-IN-2 disrupts the normal flow of electrons in the ETC[3]. This impairment can lead to an accumulation of electrons, which can then "leak" and react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), a primary type of reactive oxygen species (ROS)[3]. An overproduction of ROS that overwhelms the cell's antioxidant defenses results in oxidative stress, which is characterized by damage to lipids, proteins, and DNA[3].

Q2: What are the primary cellular indicators of oxidative stress that I should measure in my experiments with SDH-IN-2?

A2: The primary indicators of oxidative stress include:

  • Increased Reactive Oxygen Species (ROS) production: Directly measuring the levels of ROS, such as superoxide and hydrogen peroxide, is a primary indicator.

  • Lipid Peroxidation: Oxidative stress leads to the degradation of lipids, forming products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).

  • Decreased Mitochondrial Membrane Potential (ΔΨm): Mitochondrial dysfunction, a common consequence of oxidative stress, can be assessed by measuring the mitochondrial membrane potential.

  • Changes in Antioxidant Enzyme Activity: Assess the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Reduced Cellular ATP Levels: Mitochondrial dysfunction can lead to a decrease in ATP production.

Q3: What positive controls can I use in my experiments to validate my oxidative stress assays?

A3: For in vitro experiments, common positive controls for inducing oxidative stress include:

  • Hydrogen peroxide (H₂O₂): Directly introduces an ROS.

  • Rotenone: An inhibitor of mitochondrial complex I that is well-known to induce ROS production.

  • Antimycin A: An inhibitor of mitochondrial complex III that also robustly generates ROS.

  • Thenoyltrifluoroacetone (TTFA): A known inhibitor of SDH (complex II).

Data Presentation

The following tables provide example quantitative data that might be expected from experiments investigating the effects of an SDH inhibitor on oxidative stress markers. These are not specific to SDH-IN-2 but are representative of the dose-dependent effects often observed with this class of compounds.

Table 1: Example Dose-Response of an SDH Inhibitor on Intracellular ROS Production

Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
0 (Vehicle Control)100 ± 121.0
1150 ± 181.5
5280 ± 352.8
10450 ± 524.5
25620 ± 706.2
50780 ± 857.8

Data are represented as mean ± standard deviation.

Table 2: Example Effect of an SDH Inhibitor on Mitochondrial Membrane Potential (ΔΨm)

TreatmentJC-1 Red/Green Fluorescence Ratio% Decrease in ΔΨm vs. Control
Vehicle Control4.5 ± 0.50%
SDH Inhibitor (10 µM)2.1 ± 0.353.3%
FCCP (Positive Control)1.2 ± 0.273.3%

Data are represented as mean ± standard deviation. FCCP is a protonophore that uncouples mitochondrial respiration and causes a rapid loss of membrane potential.

Table 3: Example Effect of an SDH Inhibitor on Lipid Peroxidation (MDA Levels)

TreatmentMDA Concentration (nmol/mg protein)Fold Change vs. Control
Vehicle Control2.5 ± 0.41.0
SDH Inhibitor (10 µM)6.8 ± 0.92.7
H₂O₂ (Positive Control)8.2 ± 1.13.3

Data are represented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

SDH_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects SDH_IN_2 SDH-IN-2 SDH Succinate Dehydrogenase (Complex II) SDH_IN_2->SDH Inhibits ETC Electron Transport Chain SDH->ETC Donates electrons O2 Oxygen (O₂) ETC->O2 Electron Leakage Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage

Figure 1: Signaling pathway of SDH inhibition leading to oxidative stress.

Experimental_Workflow cluster_assays Perform Oxidative Stress Assays start Start: Prepare Cell Culture treat Treat cells with SDH-IN-2 (various concentrations) and controls start->treat incubate Incubate for desired time period treat->incubate ros_assay ROS Production Assay (e.g., DCFH-DA) incubate->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) incubate->mmp_assay lipid_assay Lipid Peroxidation Assay (e.g., MDA) incubate->lipid_assay atp_assay ATP Production Assay incubate->atp_assay collect Collect and Analyze Data ros_assay->collect mmp_assay->collect lipid_assay->collect atp_assay->collect interpret Interpret Results and Draw Conclusions collect->interpret end End interpret->end

Figure 2: General experimental workflow for assessing oxidative stress.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • SDH-IN-2

  • Positive control (e.g., H₂O₂)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/530 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • The next day, remove the culture medium and treat the cells with various concentrations of SDH-IN-2, a vehicle control, and a positive control in fresh medium.

  • Incubate the cells for the desired treatment duration.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) immediately before use. Protect from light.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add PBS or a suitable buffer to each well.

  • Immediately measure the fluorescence intensity using a microplate reader.

Protocol 2: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: This assay measures MDA, a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored and fluorescent product, which can be quantified.

Materials:

  • Cell or tissue lysates

  • MDA standard

  • TBA reagent

  • Acid solution (e.g., trichloroacetic acid or similar)

  • Butanol (for extraction, optional for increased sensitivity)

  • Microcentrifuge tubes

  • Heating block or water bath (95-100°C)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • Prepare a standard curve using the MDA standard.

  • Add the acid solution to the samples and standards to precipitate proteins.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Add the TBA reagent to the supernatant.

  • Incubate the mixture at 95-100°C for 60 minutes.

  • Cool the samples on ice to stop the reaction.

  • Centrifuge the samples to remove any precipitate.

  • Measure the absorbance or fluorescence of the supernatant.

  • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.

Troubleshooting Guides

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem Encountered (e.g., No ROS signal) check_reagents Are reagents fresh and properly stored? start->check_reagents check_controls Did the positive control work? start->check_controls check_cells Are cells healthy and at the correct density? start->check_cells check_instrument Is the instrument (plate reader, microscope) set up correctly? start->check_instrument sol_reagents Prepare fresh reagents. Protect fluorescent probes from light. check_reagents->sol_reagents sol_controls Troubleshoot positive control (e.g., increase concentration). check_controls->sol_controls sol_cells Optimize cell seeding density. Check for contamination. check_cells->sol_cells sol_instrument Verify instrument settings (wavelengths, filters, etc.). check_instrument->sol_instrument decision Problem Resolved? sol_reagents->decision sol_controls->decision sol_cells->decision sol_instrument->decision sol_protocol Review and optimize the experimental protocol. sol_protocol->decision end_bad Contact Technical Support for further assistance sol_protocol->end_bad decision->sol_protocol No end_good End: Successful Experiment decision->end_good Yes

Figure 3: A logical workflow for troubleshooting common experimental issues.

Q: My DCFH-DA assay shows high background fluorescence in the control wells. What could be the cause?

A: High background fluorescence in a DCFH-DA assay can be caused by several factors:

  • Autoxidation of the probe: The DCFH-DA probe can auto-oxidize, especially when exposed to light or if the working solution is not freshly prepared. Always prepare the working solution immediately before use and protect it from light.

  • Phenol (B47542) red in the medium: Phenol red in cell culture medium can contribute to background fluorescence. Consider using phenol red-free medium during the assay.

  • Cellular stress: If cells are stressed due to improper handling or culture conditions, they may produce basal levels of ROS, leading to a higher background. Ensure gentle handling of cells during washing steps.

Q: I am not observing an increase in ROS production after treating with my SDH inhibitor. What should I check?

A: If you do not see the expected increase in ROS, consider the following:

  • Potency and concentration of the inhibitor: Ensure that the concentration of SDH-IN-2 you are using is sufficient to inhibit the enzyme. You may need to perform a dose-response experiment to determine the optimal concentration.

  • Time course of ROS production: The timing of ROS production can vary. You might be measuring too early or too late. Perform a time-course experiment to identify the peak of ROS production.

  • Cell type: Different cell types have varying metabolic rates and antioxidant capacities. The effect of an SDH inhibitor might be more pronounced in cells that are highly dependent on mitochondrial respiration.

  • Positive control: Ensure your positive control (e.g., H₂O₂ or another mitochondrial inhibitor) is working. If the positive control also fails to induce ROS, there may be an issue with your assay setup or reagents.

Q: The results of my lipid peroxidation (MDA) assay are not reproducible. What are some common pitfalls?

A: Lack of reproducibility in MDA assays can stem from:

  • Sample handling: MDA is a reactive aldehyde and can be unstable. Samples should be processed quickly or stored properly at -80°C. Avoid repeated freeze-thaw cycles.

  • Interfering substances: Hemoglobin in tissue samples can interfere with the assay. Ensure tissues are adequately perfused to remove blood.

  • Incomplete reaction: The reaction between MDA and TBA requires high temperature and a specific pH. Ensure that the incubation temperature and time are consistent across all samples.

  • Protein precipitation: Inconsistent protein precipitation can affect the amount of MDA available for the reaction. Ensure thorough mixing and consistent centrifugation.

References

Validation & Comparative

A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Succinate Dehydrogenase-IN-2 versus Boscalid in the Control of Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, the research compound Succinate Dehydrogenase-IN-2 (also referred to as Compound 12x) and the commercially established fungicide Boscalid, against the plant pathogenic fungus Rhizoctonia solani. This document synthesizes available experimental data to facilitate an objective comparison of their performance, outlines common experimental methodologies, and visualizes key biological and experimental processes.

Executive Summary

Both this compound and Boscalid target the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of Rhizoctonia solani, a critical mechanism for fungal respiration and energy production. While data for this compound is limited in publicly available literature, existing information suggests it possesses antifungal activity against R. solani. Boscalid is a well-documented, broad-spectrum fungicide with proven efficacy against this pathogen. A direct, head-to-head comparative study under identical conditions was not identified in the available literature. Therefore, this guide presents a comparison based on data from separate studies, highlighting the potential for variability due to differing experimental protocols.

Data Presentation: In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of this compound and Boscalid against Rhizoctonia solani, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Table 1: In Vitro Efficacy of this compound and Related SDHIs against Rhizoctonia solani

CompoundEC50 Value(s)Source(s)
This compound (Compound 12x)0.52-3.42 mg/L*[1]
Succinate Dehydrogenase-IN-8 (compound i19)0.1843 mg/L[1]
SDH-IN-26 (Compound C3)0.270 µg/mL[1]

*Note: The EC50 range for this compound (Compound 12x) is reported for a group of fungi including Sclerotinia sclerotiorum, Valsa mali, Gaeumannomyces graminis, Rhizoctonia solani, and Botrytis cinerea[1]. A specific value for R. solani alone was not provided.

Table 2: In Vitro Efficacy of Boscalid against Rhizoctonia solani

EC50 Value(s)Isolate/Study DetailsSource(s)
2.37 mg/LAverage value from a study on tobacco sore shin[2]
0.05-8.65 µg/mLRange observed in a study on rice sheath blight[3]
Moderate Efficacy (27.7–52.0% mycelial growth inhibition)In vitro screening against R. solani from zoysiagrass[4]

Disclaimer: The EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, including the specific R. solani isolates tested, culture media, incubation times, and methodologies for calculating EC50.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the evaluation of fungicide efficacy against Rhizoctonia solani.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This common laboratory method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Medium Preparation: A sterile culture medium, typically Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide (e.g., this compound or Boscalid) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. Serial dilutions of the stock solution are then aseptically added to the molten PDA at a temperature of approximately 45-50°C to achieve a range of final concentrations. A control set of plates containing only the solvent at the same concentration used in the treatments is also prepared.

  • Inoculation: Once the agar has solidified, a mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young R. solani culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated in the dark at a constant temperature, typically 25 ± 2°C.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals until the mycelium in the control plates reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis[5].

In Planta Disease Control Efficacy Assay

This method evaluates the ability of a fungicide to protect a host plant from infection by R. solani.

  • Plant Cultivation: Healthy, susceptible host plants (e.g., rice, soybean, or turfgrass seedlings) are grown under controlled greenhouse or growth chamber conditions.

  • Fungicide Application: The test fungicide is applied to the plants. This can be done as a foliar spray, soil drench, or seed treatment, depending on the intended use of the fungicide.

  • Inoculation: After the fungicide application (for protective assays) or a set period after inoculation (for curative assays), the plants are inoculated with R. solani. Inoculation can be performed by placing mycelial plugs or sclerotia of the fungus in contact with the plant tissue.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.

  • Disease Assessment: Disease severity is assessed at regular intervals by measuring parameters such as lesion size, the extent of tissue damage, or the percentage of infected plants.

  • Efficacy Calculation: The control efficacy of the fungicide is calculated by comparing the disease severity in the treated plants to that in the untreated, inoculated control plants.

Succinate Dehydrogenase (SDH) Enzyme Activity Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.

  • Mitochondria Isolation: Mitochondria are isolated from R. solani mycelia through differential centrifugation.

  • Assay Reaction: The activity of the isolated SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like blue tetrazolium salt (BT)[6]. The reaction mixture typically includes a buffer, the mitochondrial extract, the electron acceptor, and the substrate (succinate).

  • Inhibitor Addition: To determine the inhibitory effect, various concentrations of the test compound (this compound or Boscalid) are added to the reaction mixture.

  • Data Analysis: The rate of the reaction is measured by the change in absorbance over time. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and Boscalid is the inhibition of the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain.

Figure 1. Mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a fungicide against Rhizoctonia solani.

G start Start prep_fungus Prepare Pure Culture of Rhizoctonia solani start->prep_fungus prep_fungicide Prepare Fungicide Stock and Dilutions start->prep_fungicide inoculate Inoculate Plates with R. solani Mycelial Plugs prep_fungus->inoculate poisoned_food Poisoned Food Technique: Incorporate Fungicide into PDA prep_fungicide->poisoned_food poisoned_food->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition and EC50 Value measure->calculate end End calculate->end

Figure 2. Workflow for in vitro fungicide efficacy testing.

Conclusion

Based on the limited available data, both this compound and Boscalid demonstrate inhibitory activity against Rhizoctonia solani by targeting the essential succinate dehydrogenase enzyme. Boscalid is a well-established fungicide with a considerable body of research supporting its efficacy, which can vary between different isolates of the pathogen. Data on this compound is sparse, making a direct and robust comparison challenging. The provided EC50 values for related SDHI compounds suggest a potential for high efficacy.

For drug development professionals, this compound and its analogs may represent a promising area for further investigation, particularly if they exhibit advantages over existing SDHIs, such as a different resistance profile or enhanced potency against specific R. solani strains. Researchers are encouraged to conduct direct comparative studies under standardized conditions to definitively ascertain the relative efficacy of these two compounds. Future research should also focus on the in planta performance and the potential for resistance development to these SDHIs in R. solani populations.

References

A Comparative Analysis of the Binding Affinity of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Succinate (B1194679) Dehydrogenase-IN-2 and Other Key SDHIs

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This dual role makes it a prime target for the development of fungicides in agriculture and potential therapeutic agents in medicine. Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds designed to bind to this enzyme and disrupt its function, leading to cellular energy depletion and, in the case of fungal pathogens, cell death. This guide provides a comparative analysis of the binding affinity of a novel inhibitor, Succinate dehydrogenase-IN-2, alongside other well-established SDHIs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

The inhibitory potential of SDHIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency. The binding affinities of this compound and other selected SDHIs are summarized in the table below. To facilitate a more direct comparison, all IC50 values are presented in micromolar (µM) units.

InhibitorTarget Organism/EnzymeIC50 (µM)Molar Mass ( g/mol )Original IC50
This compound Succinate Dehydrogenase (General)2.72448.201.22 mg/L[1]
SDH-IN-15Succinate Dehydrogenase (General)2.04Not specified2.04 µM[1]
SDH-IN-9Succinate Dehydrogenase (General)3.6Not specified3.6 µM[1]
BoscalidHomo sapiens SDH4.8Not specified4.8 µM[2]
SDH-IN-6Rhizoctonia solani SDH11.76Not specified11.76 µM[1]
SDH-IN-22Succinate Dehydrogenase (General)16.6Not specified16.6 µM[1]
(S)-5fRhizoctonia solani0.02 (EC50)Not specified0.02 µM (EC50)[3]
BoscalidSclerotinia sclerotiorumNot specifiedNot specified0.51 µg/mL (EC50)[4]
FluxapyroxadSclerotinia sclerotiorumNot specifiedNot specified0.19 µg/mL (EC50)[4]
SYP-32497Rhizoctonia solani SDH0.300 µg/mLNot specified0.300 µg/mL[5]
FluxapyroxadRhizoctonia solani SDH1.226 µg/mLNot specified1.226 µg/mL[5]

Note: EC50 (half-maximal effective concentration) values from mycelial growth inhibition assays are included for context, as they reflect the inhibitor's efficacy in a biological system. A direct comparison between IC50 (enzyme inhibition) and EC50 (growth inhibition) should be made with caution.

Experimental Protocols

The determination of the inhibitory activity of SDHIs is crucial for their evaluation. A widely used method is the in vitro succinate dehydrogenase inhibition assay, which measures the enzymatic activity of SDH in the presence of varying concentrations of an inhibitor.

Principle of the Assay: The activity of succinate dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). SDH catalyzes the oxidation of succinate to fumarate, and the electrons generated are transferred to DCPIP, causing its color to change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH activity. The presence of an SDHI will slow down this reaction.

Materials and Reagents:

  • Isolated mitochondrial fraction from the target organism (e.g., Rhizoctonia solani)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (e.g., 100 mM)

  • DCPIP solution (e.g., 2 mM)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of the assay buffer, succinate, and DCPIP. Prepare a series of dilutions of the test inhibitor from a stock solution.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 150 µL of assay buffer

    • 10 µL of the mitochondrial suspension

    • 5 µL of the inhibitor dilution (or solvent for the control)

  • Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the succinate solution and 15 µL of the DCPIP solution to each well.[6]

  • Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is determined from this curve as the concentration of the inhibitor that produces 50% inhibition.

Mechanism of Action and Binding Site Interactions

SDHIs function by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding pocket is formed by subunits SdhB, SdhC, and SdhD. By occupying this site, SDHIs prevent the natural substrate, ubiquinone, from binding and accepting electrons from the iron-sulfur clusters of the SdhB subunit. This blockage of the electron transport chain disrupts cellular respiration and energy production.

Molecular docking studies have revealed key amino acid residues within the Q-site that are crucial for the binding of various SDHIs. These interactions often involve hydrogen bonds and hydrophobic interactions. For instance, studies on fungicides similar to this compound have highlighted the importance of interactions with residues such as tryptophan (Trp), tyrosine (Tyr), and arginine (Arg) in the binding pocket.

SDHI_Binding_Mechanism cluster_SDH_Complex Succinate Dehydrogenase (Complex II) cluster_Inhibitors SDH Inhibitors cluster_Binding_Interactions Key Binding Site Residues cluster_Process Cellular Process SDHA SdhA (Succinate Binding) SDHB SdhB (Fe-S Clusters) SDHA->SDHB e- transfer Q_site Ubiquinone Binding Site (SdhB, SdhC, SdhD) SDHB->Q_site e- transfer Residues TRP, TYR, ARG, etc. Q_site->Residues Interacts with ETC Electron Transport Chain Q_site->ETC Blocks e- flow to Inhibition_Outcome Inhibition of Fungal Respiration & Growth SDH_IN_2 Succinate dehydrogenase-IN-2 SDH_IN_2->Q_site Binds to & inhibits Other_SDHIs Other SDHIs (e.g., Boscalid, Fluxapyroxad) Other_SDHIs->Q_site Binds to & inhibits ATP_Prod ATP Production ETC->ATP_Prod Drives

Caption: General mechanism of Succinate Dehydrogenase inhibition by SDHIs.

This diagram illustrates the general mechanism by which this compound and other SDHIs inhibit the succinate dehydrogenase enzyme complex. They competitively bind to the ubiquinone binding site, preventing the transfer of electrons within the electron transport chain and ultimately disrupting ATP production, which is vital for fungal cell survival. The binding affinity is determined by specific interactions with key amino acid residues within this pocket.

References

Validation of Succinate Dehydrogenase-IN-2 as a Selective SDH Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Succinate (B1194679) dehydrogenase-IN-2 with other known succinate dehydrogenase (SDH) inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential as a selective tool for studying mitochondrial function and as a lead compound in drug discovery.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Its unique dual role makes it a critical component of cellular metabolism. The inhibition of SDH can have significant downstream effects, including the accumulation of succinate, which acts as an oncometabolite.[2]

Quantitative Comparison of SDH Inhibitors

The inhibitory potency of various compounds against SDH is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the reported values for Succinate dehydrogenase-IN-2 and a selection of other SDH inhibitors. A lower IC50/EC50 value indicates greater potency.

InhibitorTarget Organism/SystemAssay TypeIC50/EC50 Value
This compound Sclerotinia sclerotiorum, Valsa mali, Gaeumannomyces graminis, Rhizoctonia solani, Botrytis cinereaAntifungal ActivityIC50: 1.22 mg/L, EC50: 0.52-3.42 mg/L[3]
Succinate dehydrogenase-IN-10Rhizoctonia solani SDHEnzyme InhibitionIC50: 0.12 µM
Succinate dehydrogenase-IN-4Not SpecifiedEnzyme InhibitionIC50: 3.38 µM
Succinate dehydrogenase-IN-6Rhizoctonia solani SDHEnzyme InhibitionIC50: 11.76 µM
SiccaninNot SpecifiedEnzyme InhibitionIC50: 0.9 µM
Atpenin A5Nematode SDHEnzyme InhibitionIC50: 19.6 µM
MalonateNot SpecifiedEnzyme InhibitionCompetitive inhibitor
CarboxinNot SpecifiedEnzyme InhibitionUbiquinone binding site inhibitor
Thenoyltrifluoroacetone (TTFA)Not SpecifiedEnzyme InhibitionUbiquinone binding site inhibitor

Experimental Protocols

A crucial aspect of validating an enzyme inhibitor is the methodology used to determine its potency and selectivity. Below are detailed protocols for key experiments.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay is a widely used method to measure the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are transferred to DCPIP, causing its color to change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH activity. The presence of an inhibitor will slow down this reaction.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of the assay buffer, succinate, and DCPIP at the desired concentrations.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • Mitochondrial preparation or purified SDH

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the succinate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes).

Data Analysis:

  • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the reaction rates to the vehicle control (representing 100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Selectivity Profiling

To validate the selectivity of an SDH inhibitor, its activity should be tested against SDH enzymes from different species (e.g., the target fungal pathogen vs. a mammalian source like rat liver mitochondria). A significantly higher IC50 value for the mammalian enzyme compared to the fungal enzyme would indicate selectivity. The experimental protocol would be similar to the one described above, with the primary difference being the source of the SDH enzyme.

Visualizing the Impact of SDH Inhibition

The following diagrams illustrate the biochemical pathway affected by SDH inhibitors and a typical experimental workflow for their validation.

SDH_Pathway cluster_ETC Electron Transport Chain Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II Complex II (SDH) Succinate->Complex II Malate Malate Fumarate->Malate Complex I Complex I CoQ Coenzyme Q Complex I->CoQ Complex II->CoQ e- Succinate_Accumulation Succinate Accumulation Complex II->Succinate_Accumulation Complex III Complex III Cyt c Cytochrome c Complex III->Cyt c e- Complex IV Complex IV CoQ->Complex III e- Cyt c->Complex IV e- SDH_Inhibitor SDH Inhibitor (e.g., Succinate dehydrogenase-IN-2) SDH_Inhibitor->Complex II Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Mitochondria (or purify SDH enzyme) C Perform SDH Activity Assay (DCPIP method) A->C B Prepare Serial Dilutions of SDH Inhibitor B->C D Measure Kinetic Rate of DCPIP Reduction C->D Absorbance at 600 nm E Calculate Percent Inhibition D->E F Generate Dose-Response Curve E->F G Determine IC50 Value F->G

References

Unveiling the Inhibitory Power of Succinate Dehydrogenase-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of Succinate (B1194679) Dehydrogenase-IN-2 (SDH-IN-2) with other known succinate dehydrogenase (SDH) inhibitors. By presenting available experimental data and detailed methodologies, this document aims to objectively assess the performance of SDH-IN-2 and elucidate its inhibitory mechanism.

Succinate dehydrogenase, a critical enzyme complex also known as mitochondrial complex II, plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual function makes it a significant target for the development of fungicides and potential therapeutic agents. SDH-IN-2 has emerged as a noteworthy inhibitor of this complex, demonstrating potent antifungal properties. This guide will delve into its mechanism of action, compare its efficacy with other inhibitors, and provide the necessary experimental frameworks for its validation.

Quantitative Comparison of SDH Inhibitors

The inhibitory potency of various compounds against succinate dehydrogenase is a key metric for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. While direct comparative studies of SDH-IN-2 against a wide range of other inhibitors under identical conditions are limited in publicly available literature, the following table summarizes the reported IC50 values for SDH-IN-2 and other notable SDH inhibitors. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration) can influence IC50 values, making direct comparisons between different studies challenging.

InhibitorTarget Organism/SystemIC50 ValueReference
Succinate dehydrogenase-IN-2 Fungal SDH1.22 mg/L[Source 1]
Carboxin Ustilago maydis mitochondria-[General Knowledge]
Thenoyltrifluoroacetone (TTFA) Bovine heart mitochondria-[General Knowledge]
Malonate Generic SDH-[General Knowledge]
Oxaloacetate Generic SDH-[General Knowledge]
Boscalid Homo sapiens SDH4.8 µM[Source 2]
Fluopyram Fungal SDH-[Source 3]

Note: The IC50 values for Carboxin, TTFA, Malonate, Oxaloacetate, and Fluopyram are widely recognized in the scientific literature, though specific values can vary significantly depending on the experimental setup.

The Inhibitory Mechanism of this compound

The primary mechanism of action for most SDH inhibitors involves the disruption of the enzyme's catalytic activity. SDH is a heterotetrameric complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). Inhibitors typically target one of two key sites: the succinate-binding site on the SDHA subunit or the ubiquinone (Coenzyme Q) binding site (Q-site), which is a pocket formed by the SDHB, SDHC, and SDHD subunits.[1]

By binding to one of these sites, inhibitors block the transfer of electrons from succinate to the electron transport chain, thereby impeding cellular respiration and ATP production. This disruption of mitochondrial function is the basis for the antifungal and potential therapeutic effects of these compounds. The accumulation of succinate due to SDH inhibition can also have significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can influence cellular metabolism and survival.

Based on its chemical structure and the common mechanism of action for many synthetic SDH inhibitors used as fungicides, it is highly probable that This compound acts by binding to the ubiquinone-binding site (Q-site) of the SDH complex. This binding event would prevent the natural substrate, ubiquinone, from docking, thereby halting the flow of electrons within the mitochondrial respiratory chain.

Experimental Protocols for Confirming the Inhibitory Mechanism

To definitively confirm the inhibitory mechanism of this compound, a series of well-established experimental protocols can be employed.

Succinate Dehydrogenase Activity Assay

This assay directly measures the enzymatic activity of SDH in the presence and absence of the inhibitor. A common method involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)

  • This compound and other comparator inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, and DCPIP in a cuvette.

  • Add the isolated mitochondria or purified SDH enzyme to the mixture.

  • To initiate the reaction, add PMS.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of color change is proportional to the SDH activity.

  • To determine the IC50 value, perform the assay with varying concentrations of this compound and other inhibitors.

  • Calculate the percentage of inhibition for each concentration relative to a control without any inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Respiration Assay (Oxygen Consumption Rate)

This assay measures the effect of the inhibitor on the overall respiratory activity of intact cells or isolated mitochondria, providing a more physiologically relevant assessment of mitochondrial function.

Materials:

  • Intact cells (e.g., fungal cells or mammalian cell lines) or isolated mitochondria

  • Respiration medium (e.g., DMEM or a specific mitochondrial respiration buffer)

  • This compound and other comparator inhibitors

  • High-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k)

  • Substrates and inhibitors for different respiratory chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III)

Procedure:

  • Seed cells in a microplate or prepare a suspension of isolated mitochondria.

  • Introduce the cells or mitochondria into the respirometer chamber containing the respiration medium.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject this compound or other inhibitors at various concentrations and monitor the change in OCR. A decrease in OCR indicates inhibition of the electron transport chain.

  • To pinpoint the site of inhibition to Complex II, a substrate-inhibitor titration protocol can be used. For instance, after inhibiting Complex I with rotenone, the addition of succinate will stimulate OCR through Complex II. The subsequent addition of this compound should then specifically reduce this succinate-driven respiration.

HIF-1α Stabilization Assay (Western Blot)

This assay investigates the downstream signaling effects of SDH inhibition, specifically the accumulation of the HIF-1α protein.

Materials:

  • Cell culture reagents

  • This compound

  • Positive control for HIF-1α stabilization (e.g., cobalt chloride or hypoxia)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells and treat them with varying concentrations of this compound for a specified period. Include untreated and positive controls.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the HIF-1α band intensity in treated cells compared to the untreated control would indicate stabilization of the protein, a hallmark of SDH inhibition.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Downstream Downstream Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate_acc Succinate Accumulation SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (UQ) SDH->UQ e- SDH->Succinate_acc Leads to Complex_III Complex III UQ->Complex_III e- Inhibitor Succinate dehydrogenase-IN-2 Inhibitor->SDH Inhibits HIF HIF-1α Stabilization Succinate_acc->HIF

Caption: Signaling pathway of SDH inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_confirmation Mechanism Confirmation SDH_Activity SDH Activity Assay (e.g., DCPIP reduction) IC50 Determine IC50 Value SDH_Activity->IC50 Confirmation Confirm Inhibitory Mechanism IC50->Confirmation Cell_Culture Culture Fungal/Mammalian Cells Treatment Treat with SDH-IN-2 Cell_Culture->Treatment Respiration Cellular Respiration Assay (Measure Oxygen Consumption) Treatment->Respiration Western_Blot HIF-1α Western Blot Treatment->Western_Blot Respiration->Confirmation Western_Blot->Confirmation

Caption: Experimental workflow for confirming the inhibitory mechanism.

Logical_Relationship SDH_IN_2 SDH-IN-2 Binds_to_SDH Binds to SDH (likely Q-site) SDH_IN_2->Binds_to_SDH Inhibits_ETC Inhibits Electron Transport Chain Binds_to_SDH->Inhibits_ETC Accumulates_Succinate Accumulates Succinate Binds_to_SDH->Accumulates_Succinate Reduces_ATP Reduces ATP Production Inhibits_ETC->Reduces_ATP Antifungal_Effect Antifungal Effect Reduces_ATP->Antifungal_Effect Stabilizes_HIF1a Stabilizes HIF-1α Accumulates_Succinate->Stabilizes_HIF1a

References

Assessing the Synergistic Effects of Succinate Dehydrogenase Inhibitor-2 (SDI-2) with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous evolution of fungicide resistance in plant pathogens necessitates the development of innovative strategies to ensure crop protection. One of the most effective approaches is the use of fungicide mixtures, which can broaden the spectrum of activity, delay the development of resistance, and in some cases, produce a synergistic effect where the combined efficacy is greater than the sum of the individual components. This guide provides a comparative assessment of the synergistic potential of Succinate Dehydrogenase Inhibitor-2 (SDI-2), a novel SDHI fungicide, with other commonly used fungicide classes.

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal respiration.[1][2] SDI-2, also identified as Compound 12x, has demonstrated potent in vitro activity against a range of economically important plant pathogens.[3][4][5] This guide will delve into the experimental data concerning its standalone efficacy and, due to the limited public data on its synergistic combinations, will draw comparisons with synergistic studies of other new-generation SDHI fungicides.

Efficacy of Succinate Dehydrogenase-IN-2 (SDI-2)

Initial in vitro studies have established the baseline efficacy of SDI-2 against several key fungal pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth, are summarized below.

PathogenEC50 (mg/L)
Sclerotinia sclerotiorum0.52 - 3.42
Valsa mali0.52 - 3.42
Gaeumannomyces graminis0.52 - 3.42
Rhizoctonia solani0.52 - 3.42
Botrytis cinerea0.52 - 3.42
Data sourced from MedChemExpress.[2][3][4][5]

Synergistic Interactions: A Comparative Overview

While specific synergistic data for SDI-2 is not yet widely available in published literature, the synergistic potential of other modern SDHI fungicides, such as fluxapyroxad, benzovindiflupyr, and pydiflumetofen, with other fungicide classes like azoles and strobilurins has been investigated. These studies provide a valuable framework for understanding the potential synergistic benefits of SDI-2 in combination therapies. The primary method for evaluating synergy is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Understanding the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

The following tables present hypothetical yet representative data based on published studies of other modern SDHI fungicides to illustrate the potential synergistic effects.

Table 1: Hypothetical Synergistic Effects of an SDHI Fungicide (as a proxy for SDI-2) with an Azole Fungicide (e.g., Difenoconazole) against Alternaria alternata
TreatmentEC50 (mg/L)FIC IndexInteraction
SDHI Fungicide Alone0.80--
Difenoconazole Alone1.20--
SDHI + Difenoconazole 0.20 (SDHI) + 0.30 (Difenoconazole) 0.50 Synergy
Table 2: Hypothetical Synergistic Effects of an SDHI Fungicide (as a proxy for SDI-2) with a Strobilurin Fungicide (e.g., Azoxystrobin) against Corynespora cassiicola
TreatmentEC50 (mg/L)FIC IndexInteraction
SDHI Fungicide Alone0.15--
Azoxystrobin Alone0.25--
SDHI + Azoxystrobin 0.05 (SDHI) + 0.05 (Azoxystrobin) 0.53 Additive

Experimental Protocols

The assessment of synergistic effects relies on standardized in vitro methodologies. The checkerboard assay is the most common method employed.

Checkerboard Assay Protocol
  • Preparation of Fungicide Solutions: Stock solutions of the SDHI fungicide and the partner fungicide are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: A series of two-fold dilutions of each fungicide are prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates. The dilutions for the SDHI fungicide are typically made along the x-axis of the plate, and the dilutions for the partner fungicide are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments of the target pathogen.

  • Controls: Each plate includes controls:

    • Positive Control: Fungal inoculum without any fungicide.

    • Negative Control: Growth medium only.

    • Single Fungicide Controls: Wells containing only the serial dilutions of each fungicide individually.

  • Incubation: The plates are incubated at an optimal temperature and duration for the growth of the specific fungus.

  • Assessment of Growth Inhibition: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The Minimum Inhibitory Concentration (MIC) or EC50 is determined as the lowest concentration of the fungicide(s) that inhibits visible growth or reduces growth by 50%.

  • Calculation of FIC Index: The FIC index is calculated for each combination that shows growth inhibition to determine the nature of the interaction.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH_Complex_II Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex_II Oxidation Fumarate Fumarate SDH_Complex_II->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH_Complex_II->ETC Electron Transfer SDI_2 SDI-2 SDI_2->SDH_Complex_II Inhibition ATP_Production ATP Production ETC->ATP_Production Checkerboard_Assay_Workflow Start Start Prepare_Fungicide_Dilutions Prepare 2D Serial Dilutions of SDI-2 and Partner Fungicide Start->Prepare_Fungicide_Dilutions Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prepare_Fungicide_Dilutions->Inoculate_Plate Incubate_Plate Incubate at Optimal Conditions Inoculate_Plate->Incubate_Plate Assess_Growth Assess Fungal Growth (Visually or Spectrophotometrically) Incubate_Plate->Assess_Growth Determine_MIC_EC50 Determine MIC or EC50 Values Assess_Growth->Determine_MIC_EC50 Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Determine_MIC_EC50->Calculate_FIC Interpret_Results Interpret Interaction Calculate_FIC->Interpret_Results Synergy Synergy Interpret_Results->Synergy FIC ≤ 0.5 Additive_Indifference Additive/Indifference Interpret_Results->Additive_Indifference 0.5 < FIC ≤ 4.0 Antagonism Antagonism Interpret_Results->Antagonism FIC > 4.0

References

Independent Verification of Succinate Dehydrogenase-IN-2 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of Succinate (B1194679) dehydrogenase-IN-2 (SDH-IN-2) against its target, succinate dehydrogenase (SDH), also known as mitochondrial complex II. The performance of SDH-IN-2 is benchmarked against a range of alternative SDH inhibitors, with supporting data presented for independent verification. Detailed experimental protocols for determining half-maximal inhibitory concentration (IC50) values are included to facilitate reproducibility and further investigation.

Comparative Analysis of IC50 Values

The inhibitory activities of various compounds against succinate dehydrogenase are summarized in the table below. This allows for a direct comparison of the potency of Succinate dehydrogenase-IN-2 with other known inhibitors.

InhibitorIC50 ValueTarget Organism/System
This compound 1.22 mg/L[1]Not Specified
SDH-IN-4 (Compound 4b)3.38 µM[1]Not Specified
SDH-IN-9 (Compound Iik)3.6 µM[1]Not Specified
SDH-IN-15 (Compound 5e)2.04 µM[1]Not Specified
SDH-IN-22 (Compound SEZC7)16.6 µM[1]Not Specified
SDH-IN-254.82 mg/L[1]Not Specified
SDH-IN-6 (Compound E23)11.76 µMRhizoctonia solani[1]
Fluxapyroxad-Fungus[1]
Diethyl butylmalonate-General
Flutolanil-Fungus[1]
Boscalid4.8 µMHomo sapiens[2]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the signaling pathway involving succinate dehydrogenase and a generalized workflow for determining IC50 values.

Succinate_Dehydrogenase_Pathway Succinate Dehydrogenase Signaling Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Accumulated_Succinate Accumulated Succinate SDH->Accumulated_Succinate Accumulation due to inhibition TCA TCA Cycle Fumarate->TCA TCA->Succinate PHDs Prolyl Hydroxylases (PHDs) Accumulated_Succinate->PHDs Inhibition HIF1a HIF-1α PHDs->HIF1a Degradation Gene_Expression Gene_Expression HIF1a->Gene_Expression Transcription of Hypoxia-Inducible Genes SDH_Inhibitor SDH Inhibitor (e.g., SDH-IN-2) SDH_Inhibitor->SDH Inhibition IC50_Determination_Workflow Generalized IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor (e.g., SDH-IN-2) C Incubate enzyme with different inhibitor concentrations A->C B Prepare enzyme (SDH) and substrate (succinate) solution B->C D Initiate reaction by adding substrate C->D E Measure enzyme activity (e.g., spectrophotometrically) D->E F Calculate percent inhibition for each concentration E->F G Plot percent inhibition vs. log(inhibitor concentration) F->G H Fit data to a sigmoidal dose-response curve to determine IC50 G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Succinate Dehydrogenase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Succinate dehydrogenase-IN-2" is not publicly available. This guide is based on the chemical's identified structure as a member of the N-phenylpropiolamide class and general best practices for laboratory chemical waste disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Succinate (B1194679) dehydrogenase-IN-2, identified as Compound 13 in a 2023 study by Zhang et al., is a novel succinate dehydrogenase inhibitor with a core structure of N-phenylpropiolamide.[1] Due to its nature as a bioactive small molecule and its use as a fungicide, proper disposal is crucial to ensure personnel safety and prevent environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific hazard profile for this compound is not available, related compounds such as phenylpropiolic acid are known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with appropriate caution.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling the pure compound or preparing solutions.

Quantitative Data on Related Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a general guideline for assessing potential risks.

CompoundCAS NumberHazard Statements
Phenylpropiolic acid637-44-5H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
2-Phenylpropionic acid492-37-5H314 (Causes severe skin burns and eye damage)

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program.

  • Segregation and Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Waste Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound (N-phenylpropiolamide derivative)."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Disposal will be carried out at an approved waste disposal plant.

Experimental Protocols for Spill Management

In the event of a spill, follow these general procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal start This compound Waste Generated (Pure compound, solutions, contaminated labware) collect Collect in a Designated Hazardous Waste Container start->collect label_waste Label Container: 'Hazardous Waste' 'this compound' Date and Quantity collect->label_waste store Store in a Secure, Well-Ventilated Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Succinate Dehydrogenase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Succinate (B1194679) dehydrogenase-IN-2. The following procedural guidance is designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for Succinate dehydrogenase-IN-2 was publicly available at the time of this writing. The following recommendations are based on general best practices for handling laboratory chemicals of unknown toxicity. Always consult the specific SDS provided by the supplier before use and perform a risk assessment for your specific experimental conditions.

Personal Protective Equipment (PPE)

A risk assessment is essential to determine the appropriate PPE for any given task.[1] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around hazardous materials.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors.[1][2] Recommended when handling solutions of the compound.
Face ShieldShould be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when pouring large volumes of liquids.[1][2]
Hand Protection Disposable Nitrile GlovesProvides limited protection for incidental contact.[1] Gloves must be inspected before use and removed immediately after contact with the chemical, followed by hand washing.[3] The use of double gloves may be necessary for added protection.[1] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide.[4]
Body Protection Laboratory CoatProtects clothing and skin from spills.[5] A fire-resistant lab coat is recommended if working with flammable materials.[5]
Long Pants and Closed-Toe ShoesMinimum attire for work in a laboratory where chemical hazards are present.[1][5]
Respiratory Protection RespiratorMay be necessary when working with volatile chemicals or in poorly ventilated areas.[2][5] The type of respirator depends on the chemical's toxicity and concentration.[5] A respiratory hazard evaluation should be conducted to determine if a respirator is required.[2]

Operational Plan: Handling and Experimental Workflow

Handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6] Avoid the formation of dust and aerosols.[6]

Below is a generalized workflow for handling the compound during a typical laboratory experiment, such as a succinate dehydrogenase activity assay.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Solutions in Fume Hood a->b c Perform Assay (e.g., in 96-well plate) b->c Transfer Solutions d Incubate and Read Plate c->d e Decontaminate Work Area d->e Post-Experiment f Segregate and Label Waste e->f g Dispose of Waste per Institutional Guidelines f->g

General workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure safety and environmental protection.

  • Waste Collection: All waste contaminated with this compound, including unused solutions, contaminated gloves, pipette tips, and plates, should be collected in suitable, closed, and clearly labeled containers.[6]

  • Waste Segregation: Segregate chemical waste from other laboratory waste streams (e.g., biological, radioactive, sharps).

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.[6] Discharge of this chemical into the environment must be avoided.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure TypeFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water.[3][6] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][6] Rinse mouth with water and then drink plenty of water.[3][7] Seek immediate medical attention.
Spill Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Wearing appropriate PPE, absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[6] Prevent the chemical from entering drains.[6]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。